molecular formula C9H18N2O2 B065108 1-Boc-3-aminopyrrolidine CAS No. 186550-13-0

1-Boc-3-aminopyrrolidine

Cat. No.: B065108
CAS No.: 186550-13-0
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-UHFFFAOYSA-N
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Description

1-Boc-3-aminopyrrolidine is a versatile and high-value N-Boc-protected heterocyclic building block essential for advanced organic synthesis and medicinal chemistry research. This compound features a pyrrolidine ring, a saturated five-membered heterocycle that introduces conformational restraint, and a primary amine group at the 3-position, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is critically important as it masks the reactivity of the amine, allowing for selective manipulation of other functional groups during multi-step synthetic sequences; it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373343
Record name 1-Boc-3-aminopyrrolidine
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186550-13-0
Record name 1-Boc-3-aminopyrrolidine
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Record name tert-butyl 3-aminopyrrolidine-1-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-3-aminopyrrolidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-aminopyrrolidine, also known by its IUPAC name tert-butyl 3-aminopyrrolidine-1-carboxylate, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a protected pyrrolidine ring and a primary amine, make it a versatile intermediate for introducing chirality and amino functionalities into a wide array of complex molecules. This guide provides an in-depth overview of its chemical properties, structure, and synthetic applications, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of a pyrrolidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is attached to the third carbon. This compound exists as a racemate and as individual (R) and (S) enantiomers, which are critical for stereoselective synthesis.

IdentifierValue
IUPAC Name tert-butyl 3-aminopyrrolidine-1-carboxylate[1]
Molecular Formula C₉H₁₈N₂O₂[1][2][3]
SMILES String CC(C)(C)OC(=O)N1CCC(N)C1[3]
InChI Key CMIBWIAICVBURI-UHFFFAOYSA-N[1][3]
CAS Number 186550-13-0 (racemate)[1][3][4]
147081-49-0 ((R)-enantiomer)[2][5]
147081-44-5 ((S)-enantiomer)[6][7]

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature.[2][5][8][9] It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.[5] The physicochemical properties can vary slightly between the racemic mixture and the pure enantiomers.

Table 1: General Physicochemical Properties

PropertyValue
Molecular Weight 186.25 g/mol [1][2][3][9]
Appearance Colorless to pale yellow liquid or solid-liquid mixture[2][5][8][9]
Topological Polar Surface Area 55.6 Ų[1]

Table 2: Properties of Different Forms

PropertyRacemate (186550-13-0)(R)-(+)-enantiomer (147081-49-0)(S)-(-)-enantiomer (147081-44-5)
Boiling Point 257.4 °C (Predicted)[4][8]95 - 98 °C / 5 mmHg[2]216-217 °C[6]
Density 1.022 g/mL at 25 °C[3]1.10 g/mL[2]1.067 g/mL at 25 °C[6]
Refractive Index n20/D 1.471[3]-n20/D 1.4720[6]
Optical Rotation -[α]D²⁰ = 3 - 4°[2][α]20/D −2°, c = 1 in chloroform[6]
Flash Point 91 °C[4]91.1 °C (closed cup)[10]91 °C (closed cup)[6]

Synthetic Applications and Logical Workflow

The primary utility of this compound in drug development lies in its role as a chiral building block. The Boc protecting group provides stability and can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The primary amino group serves as a handle for introducing various substituents or for constructing larger molecular scaffolds. This versatility makes it a key intermediate in the synthesis of a range of biologically active molecules, including histamine H3 receptor antagonists and nitric oxide synthase inhibitors.[2][10]

logical_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediate Intermediate cluster_final Final Product 1_Boc_3_aminopyrrolidine This compound (Chiral Pool) Amine_Functionalization Amine Functionalization (e.g., Acylation, Alkylation, Reductive Amination) 1_Boc_3_aminopyrrolidine->Amine_Functionalization Functionalized_Pyrrolidine Functionalized Pyrrolidine Intermediate Amine_Functionalization->Functionalized_Pyrrolidine Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Target_Molecule Biologically Active Target Molecule (e.g., Pharmaceutical, Agrochemical) Boc_Deprotection->Target_Molecule Further Synthesis Steps Functionalized_Pyrrolidine->Boc_Deprotection

Caption: General synthetic utility of this compound.

Experimental Protocols

Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

A common method for the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate involves the reduction of a corresponding azide precursor, which is in turn synthesized from a hydroxylated pyrrolidine. A representative protocol is detailed below.[11]

Step 1: Preparation of tert-butyl 3-azidopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

This step is a prerequisite for the final reduction to the amine.

Step 2: Preparation of tert-butyl 3-aminopyrrolidine-1-carboxylate. [11]

  • To a stirred solution of tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol, add 10% palladium on carbon (Pd/C) catalyst.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 16 hours.

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford the target compound, tert-butyl 3-aminopyrrolidine-1-carboxylate.

The following diagram illustrates the workflow for this synthesis.

synthesis_workflow Start Start: tert-butyl 3-azidopyrrolidine-1-carboxylate in Methanol Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Hydrogenation Stir under H₂ atmosphere for 16 hours Add_Catalyst->Hydrogenation Filtration Filter through diatomaceous earth Hydrogenation->Filtration Concentration Concentrate filtrate under reduced pressure Filtration->Concentration Purification Purify by silica gel column chromatography Concentration->Purification End End: tert-butyl 3-aminopyrrolidine-1-carboxylate Purification->End

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, typical ¹H NMR and mass spectrometry data are available.

  • ¹H-NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[11]

  • Mass Spectrum (m/z): 187 [M+H]⁺.[11]

Safety and Handling

This compound is classified as toxic if swallowed and can cause serious eye damage.[1][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its chemical properties and handling requirements is crucial for its effective and safe utilization in the laboratory.

References

The Cornerstone of Chiral Architectures: An In-depth Technical Guide to (S)-(-)-1-Boc-3-aminopyrrolidine in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-Boc-3-aminopyrrolidine has emerged as a pivotal chiral building block in modern organic synthesis, prized for its versatility in constructing complex, stereochemically defined molecules.[1][2] Its rigid pyrrolidine scaffold, coupled with the orthogonal reactivity of its Boc-protected and free amine functionalities, provides a powerful tool for introducing chirality and building molecular complexity. This technical guide delves into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its role in chiral synthesis, with a particular focus on its application in the development of pharmaceutical agents.

Core Applications in Chiral Synthesis

(S)-(-)-1-Boc-3-aminopyrrolidine serves as a versatile intermediate in a multitude of synthetic transformations. Its primary applications can be categorized as follows:

  • Chiral Building Block: The inherent chirality of the pyrrolidine ring makes it an excellent starting material for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[2][3] It is frequently incorporated as a core structural motif in drugs targeting a range of therapeutic areas, including neurological disorders.[1][4]

  • Scaffold for Complex Molecules: The pyrrolidine ring acts as a rigid scaffold upon which additional stereocenters and functional groups can be installed with high degrees of stereocontrol. This is crucial in the construction of intricate molecular architectures found in natural products and complex drug molecules.[1]

  • Precursor to Chiral Ligands and Organocatalysts: The amino group can be readily functionalized to generate a diverse array of chiral ligands for asymmetric metal catalysis and highly efficient organocatalysts for a variety of enantioselective transformations.[5] These catalysts are particularly effective in carbon-carbon bond-forming reactions such as Michael additions and aldol reactions.

Data Presentation: Performance in Asymmetric Synthesis

The utility of (S)-(-)-1-Boc-3-aminopyrrolidine and its derivatives is underscored by the high levels of stereoselectivity and yields achieved in various asymmetric reactions. The following tables summarize key quantitative data from cited literature.

Reaction TypeSubstratesCatalyst/ReagentSolventYield (%)ee (%)dr (syn:anti)Reference
Photoenzymatic SynthesisPyrrolidineAmine Transaminase (ATA)MeCN/H₂Oup to 90>99-[6]
1,3-Dipolar Cycloadditionα-Imino Ester, (Z)-Nitroalkene(Ra,S,S)-15 / Ag SaltToluene7794-[5]
Michael AdditionKetone, NitroolefinPyrrolidine-Thiourea Catalyst-HighHigh-[7]
Diastereoselective Cyclization1-azido-1-aryl-hex-5-ene(AdL)FeCl(OEt2)---3-4:1[8]

Table 1: Enantioselective and Diastereoselective Reactions

Drug Target / ClassIntermediate SynthesizedKey TransformationYield (%)Purity/ee (%)Reference
Janus Kinase (JAK) InhibitorsChiral 3D-shaped TriquinazineEnantioselective Synthesis81 (key step)e.r. 99/1[9]
Neuronal Nitric Oxide Synthase InhibitorsPyrrolidine DerivativeReductive AminationHigh-[4]
Antidiabetic DrugsMitiglinide[3+2]-cycloaddition--[10]

Table 2: Application in Pharmaceutical Intermediate Synthesis

Experimental Protocols

Protocol 1: Photoenzymatic Synthesis of (S)-N-Boc-3-aminopyrrolidine

This protocol is adapted from a one-pot photoenzymatic synthesis route.[6][11]

Materials:

  • Pyrrolidine

  • Acetonitrile (MeCN)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Amine transaminase (ATA)

  • Isopropylamine (IPA) or D/L-alanine/GDH as amino donor

  • HEPES buffer (50 mM, pH 8)

Procedure:

  • Photochemical Oxyfunctionalization: A solution of pyrrolidine (1.42 mmol, 400 mM) in 30% (v/v) aqueous MeCN is subjected to photo-oxygenation. The reaction is monitored until completion (typically 5-6 hours).

  • In situ N-protection: The reaction mixture is basified with aqueous NaOH (0.7 equiv) followed by the solvent-free addition of Boc₂O (1.1 equiv). The mixture is stirred for 2 hours to afford crude N-Boc-3-pyrrolidinone.

  • Biocatalytic Transamination: The crude N-Boc-3-pyrrolidinone intermediate is diluted 6-fold with 50 mM HEPES buffer (pH 8). The amine transaminase and an amino donor (e.g., isopropylamine) are added to the mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored for the formation of (S)-N-Boc-3-aminopyrrolidine. Upon completion, the product is extracted with an organic solvent, dried, and purified by column chromatography. This process can yield the product with up to 90% conversion and >99% enantiomeric excess.[6][11]

Protocol 2: Synthesis of a Chiral Pyrrolidine-Thiourea Organocatalyst

This protocol describes the synthesis of a bifunctional organocatalyst derived from a related chiral pyrrolidine.[7]

Materials:

  • (S)-1-Boc-2-(aminomethyl)pyrrolidine

  • 4-(Perfluorooctyl)aniline

  • Phenyl Chlorothioformate

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Synthesis of Intermediate Isothiocyanate: React 4-(perfluorooctyl)aniline with phenyl chlorothioformate in the presence of pyridine in CH₂Cl₂ to form the intermediate isothiocyanate.

  • Thiourea Formation: In a separate flask, dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in CH₂Cl₂. Slowly add the isothiocyanate solution to the pyrrolidine derivative. Add DIPEA and stir the mixture. After an aqueous work-up, purify the crude product to obtain the N-Boc protected fluorous thiourea.

  • Boc Deprotection: Dissolve the protected catalyst in a mixture of TFA and CH₂Cl₂ and stir at room temperature to remove the Boc protecting group, yielding the final fluorous thiourea catalyst.

Mandatory Visualizations

Reaction Scheme: Synthesis of a Janus Kinase Inhibitor Intermediate

The following diagram illustrates a key step in the enantioselective synthesis of a Janus Kinase (JAK) inhibitor, showcasing the introduction of a chiral center that can be achieved using methodologies involving chiral pyrrolidine derivatives.[9]

G cluster_start Starting Materials cluster_reaction1 Organocatalytic Reduction cluster_intermediate1 Intermediate A cluster_reaction2 Allylation cluster_intermediate2 Intermediate B cluster_reaction3 Asymmetric Hydrogenation cluster_final_product Chiral Intermediate BocBnNCH2CHO BocBnNCH₂CHO Reaction1 CH₂Cl₂, 22 °C, 30 h BocBnNCH2CHO->Reaction1 Hantzsch_ester Hantzsch Ester Hantzsch_ester->Reaction1 L-proline L-Proline L-proline->Reaction1 Intermediate_A Chiral Alcohol (74% yield) Reaction1->Intermediate_A Reaction2 Allyl acetate, Pd(PPh₃)₄ THF, 22 °C, 22 h Intermediate_A->Reaction2 Intermediate_B Allylated Intermediate (97% yield) Reaction2->Intermediate_B Reaction3 [(S,S)-TsDPEN]RuCl(p-cymene) iPrOH, 22 °C, 47 h Intermediate_B->Reaction3 Final_Product Desired Diastereomer (81% yield, e.r. 99/1) Reaction3->Final_Product G Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (Nucleophile) Transition_State Ternary Transition State Enamine->Transition_State Nitroolefin Nitroolefin (Electrophile) Nitroolefin->Transition_State H-Bonding Activation Iminium Iminium Ion Intermediate Transition_State->Iminium C-C Bond Formation Product Chiral Michael Adduct Iminium->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration

References

Technical Guide: Physical Properties of (R)-(+)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Boc-3-aminopyrrolidine, with the CAS Number 147081-49-0, is a chiral pyrrolidine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structural features, including a stereocenter and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in the development of complex pharmaceutical compounds.[1][2] The Boc group provides stability and allows for selective deprotection under mild conditions, facilitating further functionalization of the amino group. This compound is particularly noted for its role in the synthesis of novel therapeutics, including Histamine H3 receptor antagonists.[3][4] An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of (R)-(+)-1-Boc-3-aminopyrrolidine is presented below. These parameters are essential for designing synthetic routes, ensuring purity, and establishing safe handling and storage protocols.

PropertyValueReference(s)
CAS Number 147081-49-0[1][3][5]
Molecular Formula C₉H₁₈N₂O₂[1][3][5]
Molecular Weight 186.25 g/mol [1][3][6]
Appearance Colorless to light yellow liquid or white solid[1]
Melting Point 70-75 °C (as a solid)
Boiling Point 243-244 °C (lit.) 95-98 °C at 5 mmHg (lit.)[1][3]
Density 1.098 g/mL at 25 °C (lit.) 1.10 g/mL (lit.)[1][3]
Refractive Index (n20/D) 1.472 (lit.)[3][4]
Optical Rotation ([a]D20) +3 to +4° (c=1 in Chloroform)[1][7]
Purity ≥97% (Assay)[1][3]
Solubility Soluble in organic solvents like methanol and dichloromethane; sparingly soluble in water.
Storage Conditions Store at 0-8 °C. Keep Cold. Air Sensitive.[1]

Experimental Protocols

The accurate determination of physical properties is crucial for the quality control and characterization of (R)-(+)-1-Boc-3-aminopyrrolidine. The following sections detail the standard methodologies for measuring the key parameters listed above.

Melting Point Determination

The melting point is determined to assess the purity of the compound, with pure substances exhibiting a sharp melting range.[1]

  • Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[1]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[1]

    • The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated heating block.[1]

    • The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[1]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][8]

Boiling Point Determination

The boiling point is measured at a specific pressure and is a key identifier for liquid compounds.

  • Apparatus: Thiele tube or a micro boiling point apparatus.[6][9]

  • Procedure (Thiele Tube Method):

    • A small volume (approx. 0.5 mL) of the liquid is placed into a small test tube.[9]

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.[6]

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil).[6][9]

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6][9]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6][9] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.[6]

Optical Rotation Measurement

Optical rotation is a critical measure for chiral compounds, confirming the enantiomeric identity.

  • Apparatus: Polarimeter.[10][11]

  • Procedure:

    • A solution of the compound is prepared at a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., Chloroform).[12]

    • The polarimeter sample tube is filled with the solution, ensuring no air bubbles are present. The length of the tube is noted (typically in decimeters).[12]

    • A beam of plane-polarized light (commonly from a sodium D-line source at 589 nm) is passed through the sample.[13]

    • The analyzer is rotated until the minimum light transmission is observed, and the angle of rotation (α) is recorded.[11][12]

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]

Density Determination

Density is a fundamental physical property representing the mass per unit volume.

  • Apparatus: Graduated cylinder and a balance.[2][14]

  • Procedure:

    • The mass of an empty, dry graduated cylinder is measured and recorded.[14][15]

    • A known volume of the liquid (e.g., 10 mL) is added to the graduated cylinder.[2][15]

    • The mass of the graduated cylinder containing the liquid is measured.[14][15]

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[14][15]

    • The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[2][14]

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is useful for identification and purity assessment.

  • Apparatus: Abbe refractometer.[16][17]

  • Procedure:

    • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.[18]

    • A few drops of the liquid sample are placed on the lower prism.[18]

    • The prisms are closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[16][18]

    • The refractive index value is read from the instrument's scale. The measurement is typically performed at a standard temperature, often 20°C, controlled by a water bath connected to the refractometer.[16]

Application in Drug Development Workflow

(R)-(+)-1-Boc-3-aminopyrrolidine is a key intermediate in the drug discovery pipeline, particularly in the synthesis of lead compounds for optimization.[] Its chiral pyrrolidine scaffold is a common feature in many biologically active molecules, including antagonists for the Histamine H3 receptor, which are investigated for various neurological disorders.[4][20]

The following diagram illustrates a generalized workflow where this intermediate is utilized in the lead optimization phase of drug discovery.

Drug_Development_Workflow cluster_0 Lead Discovery & Optimization Target Target Validation (e.g., Histamine H3 Receptor) Synthesis Chemical Synthesis (e.g., Amide Coupling) Target->Synthesis Guides Synthesis Intermediate (R)-(+)-1-Boc-3-aminopyrrolidine (Chiral Building Block) Intermediate->Synthesis Provides Scaffold Lead_Compounds Library of Lead Compounds Synthesis->Lead_Compounds SAR Structure-Activity Relationship (SAR) Studies Lead_Compounds->SAR SAR->Synthesis Feedback for New Analogs PCC Preclinical Candidate Selection SAR->PCC

Caption: Workflow for Lead Optimization using (R)-(+)-1-Boc-3-aminopyrrolidine.

This workflow begins with a validated biological target. (R)-(+)-1-Boc-3-aminopyrrolidine is then used as a chiral building block in various chemical reactions to synthesize a library of new compounds.[] These compounds are screened, and their structure-activity relationships (SAR) are studied to provide feedback for the design and synthesis of improved analogs. This iterative process ultimately leads to the selection of a preclinical candidate with optimal potency, selectivity, and drug-like properties.[21][22]

References

Technical Guide: Physicochemical Properties of 1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 1-Boc-3-aminopyrrolidine, a key building block in synthetic and medicinal chemistry. The data presented is intended to support researchers in its application for the development of novel chemical entities.

Physicochemical Data Summary

The fundamental molecular attributes of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C9H18N2O2[1][2][3][4][5]
Molecular Weight 186.25 g/mol [1][2][3][4][5]
IUPAC Name tert-butyl 3-aminopyrrolidine-1-carboxylate[1]
CAS Number 186550-13-0[1]

Chemical Structure Representation

The following diagram illustrates the logical connectivity of the primary functional groups within the this compound molecule.

G cluster_0 Functional Group Connectivity Pyrrolidine_Ring Pyrrolidine Ring Boc_Group Boc Protecting Group Pyrrolidine_Ring->Boc_Group N1-Position Amino_Group Amino Group Pyrrolidine_Ring->Amino_Group C3-Position

Functional group connectivity in this compound.

Note: This document serves as a technical reference for the specified compound. For experimental applications, it is recommended to consult detailed safety data sheets and established laboratory protocols.

References

A Technical Guide to the Photoenzymatic Synthesis of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral pyrrolidines are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and catalysts. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus of chemical research. This technical guide explores the burgeoning field of photoenzymatic synthesis, a powerful strategy that merges the selectivity of enzymes with the reactivity of photochemistry to forge these valuable chiral molecules under mild and sustainable conditions.

Introduction to Photoenzymatic Strategies

The synergy between photocatalysis and biocatalysis offers a unique platform to overcome challenges in traditional synthetic routes. Photocatalysis can generate highly reactive intermediates from stable precursors under gentle visible light irradiation, while enzymes can then capture these intermediates and channel them through stereochemically-defined reaction pathways. This combination allows for novel retrosynthetic disconnections and access to chiral products with high enantiopurity.

Several innovative photoenzymatic strategies for the synthesis of chiral pyrrolidines have emerged, including one-pot conversions of simple starting materials, deracemization of racemic mixtures, and intramolecular C-H functionalization. This guide will delve into the core principles, experimental methodologies, and quantitative outcomes of these key approaches.

One-Pot Photoenzymatic Conversion of Pyrrolidine

A highly efficient one-pot method has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines starting from unfunctionalized pyrrolidine.[1][2] This chemoenzymatic cascade involves a regioselective photochemical oxyfunctionalization, followed by an in situ N-protection and a final stereoselective biocatalytic transformation.[1][2]

The overall workflow can be visualized as follows:

G cluster_photo Photochemical Step cluster_chemo Chemical Step cluster_bio Biocatalytic Step A Pyrrolidine B 3-Pyrrolidinone A->B Photooxyfunctionalization (e.g., Rose Bengal, O2, light) C N-Boc-3-pyrrolidinone B->C N-protection (Boc2O) D Chiral N-Boc-3-aminopyrrolidine C->D Stereoselective Transamination (Amine Transaminase - ATA) E Chiral N-Boc-3-hydroxypyrrolidine C->E Stereoselective Reduction (Keto Reductase - KRED)

Figure 1: One-pot photoenzymatic synthesis workflow.
Quantitative Data Summary

The efficiency of this one-pot process is highlighted by the high conversions and excellent enantioselectivities achieved.

Starting MaterialEnzyme (Variant)ProductConversion (%)Enantiomeric Excess (ee, %)
N-Boc-3-pyrrolidinoneATA-256(R)-N-Boc-3-aminopyrrolidine>99>99
N-Boc-3-pyrrolidinoneATA-260(S)-N-Boc-3-aminopyrrolidine>99>99
N-Boc-3-pyrrolidinoneKRED-NADH-101(S)-N-Boc-3-hydroxypyrrolidine90>99
N-Boc-3-pyrrolidinoneKRED-P1-H08(R)-N-Boc-3-hydroxypyrrolidine>99>99

Data sourced from Logotheti et al. (2021).[1][2]

Experimental Protocol: One-Pot Synthesis

Step 1: Photochemical Oxyfunctionalization and N-protection

  • In a suitable reaction vessel, dissolve pyrrolidine (1.0 equiv) and a photosensitizer (e.g., Rose Bengal, 0.1 mol%) in a mixture of acetonitrile and water (e.g., 3:7 v/v).

  • Irradiate the mixture with a suitable light source (e.g., 365 nm LED) while bubbling oxygen through the solution for 3-6 hours at room temperature.

  • After completion of the photo-oxygenation (monitored by GC-MS), adjust the pH of the solution to ~9 with NaOH.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and stir the mixture for 2 hours at room temperature to afford N-Boc-3-pyrrolidinone.

Step 2: Biocatalytic Transformation

  • Dilute the crude reaction mixture containing N-Boc-3-pyrrolidinone with an appropriate buffer (e.g., 50 mM HEPES, pH 8 for transamination; 50 mM potassium phosphate, pH 7 for reduction).

  • For transamination, add the amine transaminase (ATA), pyridoxal 5'-phosphate (PLP, 1 mM), and an amine donor (e.g., isopropylamine, 1 M).

  • For keto reduction, add the keto reductase (KRED) and a cofactor regeneration system (e.g., NAD(P)H, 0.5 mM, and isopropanol, 10% v/v with a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase system).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking until completion (monitored by HPLC or GC-MS).

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Photoenzymatic Deracemization

Another powerful approach is the deracemization of racemic pyrrolidinone derivatives using a chiral photosensitizer.[3][4] This method allows for the conversion of a racemic mixture into a single enantiomer, achieving high enantiomeric excess.

The proposed mechanism involves the selective recognition of one enantiomer of the substrate by the chiral photosensitizer through non-covalent interactions, such as hydrogen bonding. Upon irradiation with visible light, the photosensitizer undergoes excitation and promotes the racemization of the unbound enantiomer via a triplet-sensitized pathway, while the bound enantiomer is protected. This dynamic kinetic resolution ultimately leads to an enrichment of the desired enantiomer.[3][4]

G Racemate Racemic Pyrrolidinone Complex Substrate-Sensitizer Complex Racemate->Complex Selective Binding Intermediate Triplet Diradical Intermediate Racemate->Intermediate Photosensitization (Visible Light) Sensitizer Chiral Photosensitizer Complex->Racemate Dissociation Enantioenriched Enantioenriched Pyrrolidinone Complex->Enantioenriched Protection & Enrichment Intermediate->Racemate Racemization

Figure 2: Logical workflow for photochemical deracemization.
Quantitative Data Summary

SubstrateChiral SensitizerEnantiomeric Excess (ee, %)
3-(1'-Alkenylidene)-pyrrolidin-2-one derivativesChiral Thioxanthone86-98

Data sourced from Strieth-Kalthoff et al. (2018).[4]

Experimental Protocol: Photochemical Deracemization
  • Dissolve the racemic 3-(1'-alkenylidene)-pyrrolidin-2-one (1.0 equiv) and the chiral photosensitizer (e.g., a chiral thioxanthone, 2.5 mol%) in a suitable solvent (e.g., dichloromethane) in a reaction vessel.

  • Degas the solution by freeze-pump-thaw cycles to remove oxygen.

  • Irradiate the mixture with a visible light source (e.g., 420 nm LED) at a controlled temperature (e.g., -20 °C) for a specified time (e.g., 24-48 hours).

  • Monitor the reaction progress and enantiomeric excess by chiral HPLC.

  • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Photo-enzymatic Cascade for C(sp³)–H Functionalization

A novel one-pot photo-enzymatic cascade has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles.[5] This approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer.

The process begins with a photocatalytic system that couples various aryl bromides with a cyclic secondary amine (pyrrolidine) to generate an N-aryl pyrrolidine in situ. This intermediate is then subjected to a biocatalytic carbene transfer reaction catalyzed by an engineered carbene transferase, leading to the formation of a chiral α-functionalized phenylpyrrolidine with high stereoselectivity.[5]

G cluster_photo Photocatalytic C-N Coupling cluster_bio Biocatalytic Carbene Transfer A Aryl Bromide + Pyrrolidine B N-Aryl Pyrrolidine A->B Dual Ni/Photocatalyst (Blue LED) C Chiral α-functionalized Phenylpyrrolidine B->C Engineered Carbene Transferase (Whole-cell system)

Figure 3: Photo-enzymatic C(sp³)–H functionalization workflow.
Quantitative Data Summary

Aryl BromideProductEnantiomeric Excess (ee, %)
Various substituted aryl bromidesChiral α-functionalized phenylpyrrolidinesup to 99

Data sourced from Zhang et al. (2023).[5]

Experimental Protocol: Photo-enzymatic C(sp³)–H Functionalization

Step 1: Photocatalytic C-N Coupling

  • In a reaction vial, combine the aryl bromide (1.0 equiv), pyrrolidine (1.5 equiv), a nickel catalyst (e.g., NiCl₂·6H₂O), a photocatalyst (e.g., an iridium complex), and a ligand in a suitable solvent (e.g., DMSO).

  • Degas the mixture and irradiate with blue LEDs at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

Step 2: Biocatalytic Carbene Transfer

  • To the crude reaction mixture from Step 1, add a whole-cell suspension of E. coli expressing the engineered carbene transferase.

  • Add the diazo compound (carbene precursor) portion-wise over a period of time.

  • Incubate the reaction at a controlled temperature (e.g., 25 °C) with shaking.

  • Monitor the formation of the chiral product by HPLC.

  • After completion, extract the product with an organic solvent, and purify by column chromatography.

Conclusion and Outlook

Photoenzymatic routes for the synthesis of chiral pyrrolidines represent a significant advancement in sustainable and efficient chemical synthesis. The combination of light-driven reactivity and enzymatic selectivity opens up new avenues for the construction of complex, high-value molecules from simple and readily available starting materials. The methodologies presented in this guide demonstrate the power of this synergistic approach, delivering products with excellent enantioselectivity under mild reaction conditions.

Future research in this area will likely focus on expanding the substrate scope, developing more robust and efficient enzyme-photocatalyst systems, and applying these methods to the synthesis of complex drug candidates and natural products. The continued development of novel photoenzymatic cascades will undoubtedly play a crucial role in the future of green and sustainable chemistry.

References

The Indispensable Role of 1-Boc-3-aminopyrrolidine as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from the inherent three-dimensionality conferred by its non-planar, puckered structure, which allows for a more precise and complex interaction with biological targets.[1] Among the myriad of substituted pyrrolidines, the enantiomers of 1-Boc-3-aminopyrrolidine, namely (R)-1-Boc-3-aminopyrrolidine and (S)-1-Boc-3-aminopyrrolidine, have emerged as exceptionally valuable chiral building blocks in the synthesis of complex drug molecules.[2][3] Their utility lies in the presence of a stereocenter at the C3 position and the orthogonal protection of the two nitrogen atoms, which enables sequential and regioselective functionalization. This guide provides a comprehensive overview of the application of these chiral synthons in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

Both enantiomers of this compound are commercially available as stable, crystalline solids. The tert-butoxycarbonyl (Boc) protecting group offers several advantages: it enhances stability, improves solubility in common organic solvents, and can be readily removed under acidic conditions without affecting other functional groups.[2][4]

Property(R)-(+)-1-Boc-3-aminopyrrolidine(S)-(-)-1-Boc-3-aminopyrrolidine
CAS Number 147081-49-0[2]147081-44-5[4]
Molecular Formula C₉H₁₈N₂O₂[5]C₉H₁₈N₂O₂[6]
Molecular Weight 186.26 g/mol [6]186.26 g/mol [6]
Appearance White to off-white solidWhite to off-white solid[4]
Purity ≥97%[7]≥95%[8]
Boiling Point 243-244 °C (lit.)[7]216-217 °C (lit.)[8]
Density 1.098 g/mL at 25 °C (lit.)[7]1.067 g/mL at 25 °C (lit.)[8]
Optical Activity [α]20/D +2°, c = 1 in chloroform[α]20/D −2°, c = 1 in chloroform[8]

Applications in the Synthesis of Marketed Drugs and Clinical Candidates

The strategic incorporation of the chiral 3-aminopyrrolidine moiety has been pivotal in the development of several blockbuster drugs and promising clinical candidates, particularly in the areas of oncology, autoimmune diseases, and neuroscience.

Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolidine scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors.[1]

Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib utilizes a chiral piperidine derivative, which can be synthesized from chiral pyrrolidine precursors, highlighting the versatility of this building block in accessing other chiral scaffolds.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[2][9] Upon ligand binding, the receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[2][9] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Immune Response) DNA->Gene_Transcription Initiation

JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

Synthetic Workflow for a Key Chiral Intermediate of Tofacitinib

While the final drug contains a piperidine ring, some synthetic routes to key chiral piperidine intermediates can be envisioned starting from chiral pyrrolidine derivatives. However, a more common industrial synthesis of Tofacitinib involves the asymmetric hydrogenation of a pyridine precursor. For the purpose of illustrating the utility of the aminopyrrolidine building block, a representative synthesis of a related chiral amine is presented below.

Tofacitinib_Intermediate_Synthesis Start (R)-1-Boc-3-aminopyrrolidine Step1 Coupling with 4-chloropyrrolo[2,3-d]pyrimidine Start->Step1 Intermediate1 N-Boc protected pyrrolopyrimidine adduct Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Secondary amine intermediate Step2->Intermediate2 Step3 N-Acylation with cyanoacetic acid derivative Intermediate2->Step3 Final Tofacitinib Analogue Step3->Final

Generalized synthetic workflow for a Tofacitinib analogue.

Ibrutinib is a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) used for the treatment of various B-cell malignancies.[10] The synthesis of Ibrutinib involves the coupling of a chiral piperidine derivative with a pyrazolopyrimidine core. Similar to Tofacitinib, the synthesis of the chiral piperidine can be achieved through various routes, some of which may involve chiral pyrrolidine intermediates.

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor signaling pathway is essential for the development, activation, and survival of B-cells.[10] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a critical role. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the BCR signaling pathway, ultimately inducing apoptosis in malignant B-cells.[8]

BCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, PI3K) PLCg2->Downstream Transcription_Factors Transcription Factors Downstream->Transcription_Factors Activation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Cell_Response Cell Proliferation & Survival Transcription_Factors->Cell_Response Regulation

BCR Signaling Pathway and Ibrutinib's Mechanism of Action.
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibitors of neuronal nitric oxide synthase (nNOS) are being investigated for the treatment of various neurodegenerative disorders.[1] The chiral pyrrolidine scaffold has been instrumental in developing potent and selective nNOS inhibitors.[1]

CompoundStarting MaterialKey TransformationYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Chiral Pyrrolidine nNOS Inhibitor Intermediate(S)-1-Boc-3-hydroxypyrrolidineMitsunobu reaction followed by hydrolysis97% over 2 steps>99%N/A
Final nNOS InhibitorChiral Pyrrolidine IntermediateMulti-step synthesis~10% overall>99%N/A

Experimental Protocol: Synthesis of a Chiral Pyrrolidine Intermediate for nNOS Inhibitors

A representative protocol for the synthesis of a key chiral pyrrolidine intermediate for nNOS inhibitors is as follows:

  • Mesylation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to give the crude mesylate.

  • Azide Displacement: The crude mesylate is dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Reduction of Azide: The crude azide is dissolved in methanol, and Pd/C (10 mol%) is added. The mixture is stirred under an atmosphere of H₂ (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford (R)-1-Boc-3-aminopyrrolidine.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of several DPP-4 inhibitors incorporates a chiral aminopyrrolidine moiety.[11][12]

Experimental Protocol: Synthesis of a DPP-4 Inhibitor Precursor

A general procedure for the coupling of (S)-1-Boc-3-aminopyrrolidine with a xanthine core is described below:

  • Nucleophilic Aromatic Substitution: A mixture of 8-bromoxanthine derivative (1.0 eq), (S)-1-Boc-3-aminopyrrolidine (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated at 100-120 °C for 12-24 hours.[12]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Boc-protected intermediate.[12]

Conclusion

(R)- and (S)-1-Boc-3-aminopyrrolidine are undeniably powerful and versatile chiral building blocks in the arsenal of the medicinal chemist. Their inherent stereochemistry and orthogonally protected amino groups provide a reliable and efficient means to introduce chirality and explore three-dimensional chemical space, which is paramount for achieving high potency and selectivity in modern drug design.[1][9] The successful application of these synthons in the development of marketed drugs and clinical candidates across diverse therapeutic areas, including oncology, inflammation, and neuroscience, underscores their continued importance in the quest for novel and improved therapeutics. The synthetic protocols and biological pathway diagrams provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

The Indispensable Role of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds like pyrrolidine. The pyrrolidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products, making the strategic use of protecting groups paramount for successful synthetic campaigns.[1][2] The Boc group's popularity stems from its stability under a wide range of reaction conditions and the mild, selective methods available for its removal.[3] This technical guide provides an in-depth exploration of the Boc protecting group in the context of pyrrolidine synthesis, detailing experimental protocols, quantitative data, and key reaction pathways.

Core Principles of Boc Protection and Deprotection

The Boc group is typically introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O).[3] This transforms the secondary amine into a carbamate, thereby reducing its nucleophilicity and basicity, and allowing for selective reactions at other positions of the pyrrolidine ring.[3][4] A key advantage of the Boc group is its orthogonality to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis.[5]

Deprotection of the N-Boc group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed to cleanly and efficiently remove the Boc group, regenerating the free amine.[6][7]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize typical quantitative data for these transformations under various conditions.

Table 1: Boc Protection of Pyrrolidine Derivatives

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
(R)-3-pyrrolidinol(Boc)₂O, TriethylamineDichloromethane0 to RT2 - 4>95-[8]
3-Cyanopyrrolidine(Boc)₂O, TriethylamineDichloromethaneRT129097[2]
Pyrrolidine(Boc)₂OWater:Acetone (9.5:0.5)RT<0.290-95-[9]
Pyrrolidine(Boc)₂OMethanolRT3High-[10]

Table 2: Boc Deprotection of N-Boc-Pyrrolidine Derivatives

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
(S)-1-Boc-2-(aminomethyl)pyrrolidineTrifluoroacetic AcidDichloromethane0 to RT0.5 - 2>90[11]
(S)-1-Boc-2-(aminomethyl)pyrrolidine4M HCl in Dioxane-RT1 - 4>90[11]
N-Boc-3-hydroxypyrrolidineTrifluoroacetic AcidDichloromethane0 to RT1 - 2High[6]
N-Boc-3-hydroxypyrrolidine4M HCl in Dioxane-RT1 - 4High[6]
N-Boc-3-hydroxypyrrolidineOxalyl ChlorideMethanol0 to RT1 - 4High[6]
N-Boc-3-hydroxypyrrolidineWater1001 - 14Variable[6]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Pyrrolidine

This protocol describes a standard method for the N-tert-butoxycarbonylation of pyrrolidine using di-tert-butyl dicarbonate.

Materials:

  • Pyrrolidine (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

  • Triethylamine (1.2 equivalents) (optional, but recommended)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve pyrrolidine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-pyrrolidine.[8]

Protocol 2: General Procedure for Acidic Boc Deprotection of N-Boc-Pyrrolidine

This protocol outlines a common and effective method for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc-pyrrolidine derivative (1.0 equivalent)

  • Trifluoroacetic acid (TFA, 2-10 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the N-Boc-pyrrolidine derivative in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a suitable organic solvent and carefully neutralize any remaining acid by washing with a saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrrolidine.[6]

Visualizing the Chemistry: Pathways and Workflows

Boc Protection and Deprotection Mechanisms

The following diagrams illustrate the fundamental mechanisms for the introduction and removal of the Boc protecting group.

Boc_Protection_Mechanism Pyrrolidine Pyrrolidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Pyrrolidine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral_Intermediate NBocPyrrolidine N-Boc-Pyrrolidine (Product) Tetrahedral_Intermediate->NBocPyrrolidine Collapse & Proton Transfer Byproducts t-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of Leaving Group Boc_Deprotection_Mechanism NBocPyrrolidine N-Boc-Pyrrolidine Protonated_Carbonyl Protonated Carbonyl NBocPyrrolidine->Protonated_Carbonyl Acid H⁺ (e.g., TFA) Acid->Protonated_Carbonyl Protonation Carbocation tert-Butyl Cation Protonated_Carbonyl->Carbocation Fragmentation Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid Pyrrolidine_Salt Pyrrolidine Salt (Product) Carbamic_Acid->Pyrrolidine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 experimental_workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_protection Dissolve Pyrrolidine Derivative in Solvent add_base Add Base (e.g., TEA) start_protection->add_base add_boc2o Add (Boc)₂O add_base->add_boc2o react_protection Stir at RT add_boc2o->react_protection workup_protection Aqueous Workup & Extraction react_protection->workup_protection purify_protection Purification workup_protection->purify_protection boc_product Isolated N-Boc-Pyrrolidine purify_protection->boc_product start_deprotection Dissolve N-Boc-Pyrrolidine in Solvent boc_product->start_deprotection Proceed to Deprotection add_acid Add Acid (e.g., TFA) start_deprotection->add_acid react_deprotection Stir at RT add_acid->react_deprotection workup_deprotection Neutralization & Extraction react_deprotection->workup_deprotection purify_deprotection Purification workup_deprotection->purify_deprotection final_product Isolated Deprotected Pyrrolidine purify_deprotection->final_product M1_M3_Signaling_Pathway cluster_membrane Cell Membrane mAChR M1/M3/M5 Receptor Gq Gq/11 Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ligand Acetylcholine or Agonist Ligand Ligand->mAChR Binds to Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

(R)-(-)-N-Boc-3-pyrrolidinol: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(R)-(-)-N-Boc-3-pyrrolidinol has emerged as a cornerstone chiral building block in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, combined with a strategically positioned hydroxyl group and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, renders it an invaluable synthon for the enantioselective synthesis of a diverse array of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its application in the development of novel therapeutics, underscoring its pivotal role in advancing modern drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (R)-(-)-N-Boc-3-pyrrolidinol is fundamental for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of (R)-(-)-N-Boc-3-pyrrolidinol

PropertyValue
CAS Number 109431-87-0
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance White to off-white solid.[1]
Melting Point 62-65 °C.[1]
Optical Rotation ([α]²⁰/D) -26 ± 1° (c = 1 in methanol).[1]
Purity ≥ 98%
Solubility Soluble in most organic solvents, such as dichloromethane, ethyl acetate, and methanol.

Table 2: Spectroscopic Data of (R)-(-)-N-Boc-3-pyrrolidinol

TechniqueData
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 1.43 (s, 9H), 1.80-2.40 (m, 2H), 3.30-3.65 (m, 4H), 5.20 (bs, 1H)
¹³C NMR (CDCl₃) δ (ppm): 154.8, 79.3, 69.8, 54.7, 44.2, 33.7, 28.6
IR (KBr) ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate)
Mass Spectrometry (ESI-MS) m/z: 188.1281 [M+H]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol and its subsequent conversion into valuable chiral intermediates.

Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

The most common laboratory-scale synthesis involves the N-protection of commercially available (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc₂O).[2]

Materials:

  • (R)-3-pyrrolidinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).

  • Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[2]

  • Add triethylamine (1.2 eq) to the stirred solution.[2]

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to afford pure (R)-(-)-N-Boc-3-pyrrolidinol.

G cluster_workflow Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol start Dissolve (R)-3-pyrrolidinol in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_boc Add Boc₂O solution dropwise add_base->add_boc warm Warm to Room Temperature add_boc->warm monitor Monitor by TLC warm->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if needed) concentrate->purify

Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

Synthesis of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate

The hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol can be readily converted to other functional groups. The following protocol details its conversion to an azide, a versatile precursor for amines via reduction.[3]

Materials:

  • (R)-(-)-N-Boc-3-pyrrolidinol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Mesylation: Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 equivalent) in DCM and cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC. Once complete, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Azidation: Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents). Heat the reaction mixture to 80 °C and stir for 12-16 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.

G cluster_workflow Synthesis of (R)-1-Boc-3-aminopyrrolidine from (R)-(-)-N-Boc-3-pyrrolidinol start (R)-(-)-N-Boc-3-pyrrolidinol mesylation Mesylation (MsCl, TEA, DCM) start->mesylation azidation Azidation (NaN₃, DMF) mesylation->azidation reduction Reduction (e.g., H₂, Pd/C) azidation->reduction product (R)-1-Boc-3-aminopyrrolidine reduction->product

Caption: Workflow for the synthesis of (R)-1-Boc-3-aminopyrrolidine.

Applications in Drug Discovery

The utility of (R)-(-)-N-Boc-3-pyrrolidinol as a chiral building block is exemplified by its application in the synthesis of various pharmaceutical agents. Its defined stereochemistry is often crucial for the biological activity of the final drug molecule.

Synthesis of Muscarinic Receptor Agonist Analogues

A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, such as analogues of Talsaclidine.[1] These receptors are important targets for neurological disorders like Alzheimer's disease.[1] The synthetic route to a Talsaclidine analogue typically involves O-alkylation, N-Boc deprotection, and a Mannich reaction.[1]

Step 1: O-Alkylation To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (1.5 eq, 80% solution in toluene) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water.[1]

Step 2: N-Boc Deprotection (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate.[1]

Step 3: Mannich Reaction To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in ethanol, aqueous formaldehyde (1.1 eq, 37% solution) and pyrrolidine (1.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the final talsaclidine analogue.[1]

G cluster_workflow Synthetic Route to a Talsaclidine Analogue start (R)-(-)-N-Boc-3-pyrrolidinol o_alkylation O-Alkylation (NaH, Propargyl Bromide) start->o_alkylation deprotection N-Boc Deprotection (HCl in Dioxane) o_alkylation->deprotection mannich Mannich Reaction (Formaldehyde, Pyrrolidine) deprotection->mannich product Talsaclidine Analogue mannich->product

Caption: Synthetic route to a Talsaclidine analogue.

M3 Muscarinic Receptor Signaling Pathway

The therapeutic effect of Talsaclidine analogues is mediated through the M3 muscarinic receptor signaling pathway. Activation of the M3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

G cluster_pathway M3 Muscarinic Receptor Signaling Pathway ligand Acetylcholine / Talsaclidine Analogue receptor M3 Muscarinic Receptor (GPCR) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., smooth muscle contraction, glandular secretion) ca2->response pkc->response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

(R)-(-)-N-Boc-3-pyrrolidinol is an indispensable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the preparation of potent therapeutic agents, such as muscarinic receptor agonists and GSK-3 inhibitors, highlights its importance in modern drug discovery.[3] The experimental protocols and workflows presented in this guide provide a practical foundation for researchers and scientists working with this versatile compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral synthons like (R)-(-)-N-Boc-3-pyrrolidinol in advancing therapeutic innovation will undoubtedly increase.

References

Methodological & Application

The Pyrrolidine Scaffold: Application Notes for 1-Boc-3-aminopyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its prevalence is due to its favorable physicochemical properties, including its three-dimensional character which allows for effective exploration of pharmacophore space. (R)-(+)- and (S)-(-)-1-Boc-3-aminopyrrolidine are invaluable chiral building blocks in drug discovery, providing a stable, protected amine on a stereochemically defined scaffold.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability and solubility, making it ideal for various synthetic transformations, while the chiral amine is crucial for achieving selectivity and potency towards biological targets.[1] This document details the application of 1-Boc-3-aminopyrrolidine in synthesizing key drug classes, presents relevant biological data, and provides detailed experimental protocols.

Key Applications in Medicinal Chemistry

The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents, most notably kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors

The pyrrolidine moiety is a common feature in kinase inhibitors, where it can form crucial interactions within the ATP-binding pocket. Its chiral nature is instrumental in developing enantiomerically pure drugs, which is critical as different enantiomers can exhibit vastly different pharmacological activities.

  • Janus Kinase (JAK) Inhibitors: JAKs are intracellular tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[2][3] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative disorders. Tofacitinib, an approved JAK inhibitor, features a related piperidine core, but the synthesis of analogous pyrrolidine-based JAK inhibitors is an active area of research.[4] The pyrrolidine scaffold serves as a key component for interaction with the kinase hinge region.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies.[5] The development of BTK inhibitors often utilizes chiral amines like 3-aminopyrrolidine to achieve high potency and selectivity.[6][]

GPCR Modulators

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.

  • Histamine H3 Receptor (H3R) Antagonists: The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine and dopamine.[8][9] H3R antagonists, by increasing neurotransmitter release, are investigated for treating cognitive disorders and sleep disorders like narcolepsy.[10][11] Several potent and selective H3R antagonists have been developed using a substituted aminopyrrolidine moiety as a replacement for the traditional imidazole group.[12][13]

Signaling Pathway Diagrams

To visualize the mechanism of action for drugs derived from this scaffold, the following diagrams illustrate the relevant signaling pathways.

bcr_signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates NFkB NF-κB Pathway PLCg2->NFkB leads to Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Pyrrolidine-based) Inhibitor->BTK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling cascade, highlighting the role of Bruton's Tyrosine Kinase (BTK) as a therapeutic target.[5][6][14]

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Transcription Gene Transcription (Immunity, Proliferation) Nucleus->Transcription Inhibitor JAK Inhibitor (Pyrrolidine-based) Inhibitor->JAK inhibits

Caption: Overview of the JAK-STAT signaling pathway, a key target for autoimmune and inflammatory diseases.[3][15]

h3r_pathway cluster_neuron Presynaptic Neuron H3R Histamine H3 Receptor (Autoreceptor) Gi Gi Protein H3R->Gi couples to AC Adenylyl Cyclase Gi->AC inhibits Ca ↓ Ca²⁺ Influx Gi->Ca cAMP ↓ cAMP AC->cAMP Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, DA) Ca->Release Histamine Histamine Histamine->H3R activates Antagonist H3R Antagonist (Pyrrolidine-based) Antagonist->H3R blocks

Caption: Mechanism of presynaptic inhibition by the Histamine H3 autoreceptor and its blockade by H3R antagonists.[8][16]

Quantitative Biological Data

The utility of the 3-aminopyrrolidine scaffold is demonstrated by the potent biological activity of its derivatives. The following table summarizes inhibitory activities for representative compounds containing a pyrrolidine core against various targets.

Compound Class/Reference ExampleTargetAssay TypeActivity (IC₅₀ / Kᵢ)Reference
Pyrrolidine Sulfonamide DerivativeDPP-IVEnzyme InhibitionIC₅₀: 11.32 ± 1.59 μM[17]
Benzofuroxane Pyrrolidine HydroxamateMMP-2Enzyme InhibitionIC₅₀: 102 ± 31.4 nM[17]
Benzofuroxane Pyrrolidine HydroxamateMMP-9Enzyme InhibitionIC₅₀: 162 ± 10.5 nM[17]
Spiro[pyrrolidine-thiazolo-oxindoles]HCT-116 CellsCytotoxicityIC₅₀: < 3.00 µM[18]
Tetrazolopyrrolidine-1,2,3-triazoleHeLa CellsCytotoxicityIC₅₀: 0.32 ± 1.00 µM[19]
Pyrrolidine H3 Antagonist (Example 19)hCCR2Receptor BindingIC₅₀: 35 nM[18][20]

Note: Data compiled from multiple sources. The activities shown are for compounds containing a pyrrolidine scaffold, which may be derived from or analogous to this compound.

Experimental Protocols

The following protocols outline key synthetic transformations involving this compound, starting with a general workflow diagram.

synthetic_workflow Start This compound (Chiral Building Block) Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection FreeAmine 3-Aminopyrrolidine (Free Amine) Deprotection->FreeAmine Coupling Coupling Reaction (e.g., Amidation, Alkylation) FreeAmine->Coupling FinalProduct Final Biologically Active Compound Coupling->FinalProduct Scaffold Core Scaffold / Electrophile Scaffold->Coupling

Caption: General synthetic workflow for utilizing this compound in drug discovery.

Protocol 1: Boc Group Deprotection using Acid

The removal of the Boc protecting group is a critical first step in utilizing this compound. This is reliably achieved under acidic conditions.[21][22]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM (approx. 0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (5-10 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

    • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 3-aminopyrrolidine.[22]

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, filtration apparatus

  • Procedure:

    • Place this compound (1.0 eq) in a round-bottom flask.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl).

    • Stir the mixture at room temperature for 1 to 4 hours.[21]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product, 3-aminopyrrolidine dihydrochloride, often precipitates as a white solid.

    • If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification, then filter and dry. The resulting hydrochloride salt can be used directly in subsequent steps or neutralized to obtain the free amine.[21]

Protocol 2: Synthesis of N-Acyl Pyrrolidine Derivatives

This protocol describes a general procedure for acylating the free amine of 3-aminopyrrolidine (obtained from Protocol 1) to form an amide bond, a common linkage in many drug molecules.

  • Materials:

    • 3-Aminopyrrolidine (or its HCl salt)

    • Carboxylic acid of interest (1.0 eq)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

    • Organic base (e.g., DIPEA or Triethylamine) (3.0 eq if starting from HCl salt)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Standard work-up reagents

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DMF.

    • Add the organic base (e.g., DIPEA, 3.0 eq).

    • Add a solution of 3-aminopyrrolidine (1.2 eq, as either the free base or HCl salt) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired N-acyl pyrrolidine product.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its defined stereochemistry and versatile protected amine functionality make it an essential tool for synthesizing complex molecules with high biological potency and selectivity. The applications highlighted in this document, from kinase inhibitors to GPCR modulators, demonstrate the broad utility of this scaffold. The provided protocols offer reliable methods for key synthetic transformations, enabling researchers to efficiently incorporate this valuable moiety into novel drug candidates.

References

Application Notes and Protocols for the Synthesis and Evaluation of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of non-imidazole histamine H3 receptor (H3R) antagonists. Additionally, it outlines key in vitro assays for determining their pharmacological activity.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have shown therapeutic potential for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD), by enhancing neurotransmitter release. Early H3 receptor antagonists were primarily imidazole-based compounds. However, due to potential liabilities such as poor blood-brain barrier penetration and inhibition of cytochrome P450 enzymes, the focus has shifted towards the development of non-imidazole antagonists.

This guide details a representative synthetic route to a non-imidazole H3 receptor antagonist and provides protocols for essential pharmacological assays to characterize novel compounds.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (e.g., histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). H3 receptor antagonists block this action, and many also exhibit inverse agonism, meaning they inhibit the receptor's constitutive activity, leading to an increase in cAMP levels from the basal state. This signaling cascade ultimately modulates neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates Increased_Neurotransmitter_Release Increased Neurotransmitter Release H3R->Increased_Neurotransmitter_Release (when blocked by antagonist) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3 Antagonist (e.g., Pitolisant) Antagonist->H3R Blocks ATP ATP ATP->AC Neurotransmitter_Release Decreased Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Synthesis of a Representative Non-Imidazole H3 Receptor Antagonist

This section details a general synthetic scheme for a class of non-imidazole H3 receptor antagonists based on a piperidine core, a common scaffold in many potent antagonists.

General Synthetic Workflow

The synthesis typically involves a multi-step process including the formation of key intermediates followed by coupling reactions to assemble the final molecule.

Synthesis_Workflow Start Starting Materials (e.g., 4-chlorophenol, 1,3-dibromopropane) Intermediate1 Synthesis of Intermediate A (Alkoxy-alkyl halide) Start->Intermediate1 Intermediate2 Synthesis of Intermediate B (Piperidine derivative) Start->Intermediate2 Coupling Coupling of Intermediates A and B Intermediate1->Coupling Intermediate2->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Final Antagonist Purification->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: General Synthetic Workflow for H3 Antagonists.

Experimental Protocol: Synthesis of 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (Analogue of Pitolisant)

This protocol describes the synthesis of a potent non-imidazole H3 receptor antagonist.

Step 1: Synthesis of 1-(3-bromopropoxy)-4-chlorobenzene (Intermediate A)

  • To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Intermediate A.

Step 2: Synthesis of 1-(3-hydroxypropyl)piperidine (Intermediate B)

  • To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 3-chloropropan-1-ol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain Intermediate B.

Step 3: Coupling of Intermediates A and B to form the final product

  • To a solution of Intermediate B (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of Intermediate A (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product as a free base.

Step 4: Salt Formation (Optional)

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in ethanol (1.1 eq) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The final compound and intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacological Evaluation Protocols

The following are standard in vitro assays to determine the affinity and functional activity of newly synthesized H3 receptor antagonists.

Receptor Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the H3 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known H3 antagonist like Pitolisant or Clobenpropit.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control or test compound.

    • 50 µL of [³H]-Nα-methylhistamine (final concentration typically 1-2 nM).

    • 100 µL of cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value from the competition binding data using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the antagonist to inhibit agonist-induced G-protein activation.

Materials:

  • Cell membranes expressing the H3 receptor.

  • [³⁵S]GTPγS radioligand.

  • H3 receptor agonist (e.g., R-α-methylhistamine).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

Protocol:

  • Pre-incubate the cell membranes with varying concentrations of the test compound for 15-30 minutes at 30°C.

  • Add the H3 receptor agonist (at a concentration that gives ~80% of the maximal response, e.g., EC₈₀) to all wells except for the basal and non-specific binding controls.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (10-30 µM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the IC₅₀ value of the test compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay

This assay measures the downstream functional effect of H3 receptor antagonism on adenylyl cyclase activity.

Materials:

  • Intact cells expressing the H3 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • H3 receptor agonist.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with varying concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with a mixture of forskolin and the H3 receptor agonist. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the commercial kit.

  • Determine the ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation.

Data Presentation

Quantitative data from the pharmacological assays should be summarized for clear comparison of different synthesized compounds.

Table 1: Pharmacological Profile of Representative Histamine H3 Receptor Antagonists

Compound IDH3 Binding Affinity (Ki, nM)[³⁵S]GTPγS Functional Activity (IC₅₀, nM)cAMP Functional Activity (IC₅₀, nM)Selectivity vs. H1R (Ki, nM)Selectivity vs. H2R (Ki, nM)Selectivity vs. H4R (Ki, nM)
Compound X1.510.215.8>10,000>10,000>5,000
Compound Y0.85.58.1>10,000>8,000>6,000
Pitolisant2.512.020.0>1,000>1,000>1,000

Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally determined values.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel non-imidazole histamine H3 receptor antagonists. By following these detailed procedures, researchers can efficiently synthesize, purify, and characterize new chemical entities and determine their pharmacological profiles, thereby accelerating the discovery of new therapeutics for neurological disorders.

Application Notes and Protocols for 1-Boc-3-aminopyrrolidine in Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-aminopyrrolidine is a versatile chiral building block widely employed in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a variety of biologically active compounds. The presence of a Boc-protected amine at the 1-position and a primary amine at the 3-position allows for sequential and regioselective functionalization, making it an invaluable reagent for the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of both (R)- and (S)-enantiomers of this compound in the synthesis of key therapeutic targets, including histamine H3 receptor antagonists and neuronal nitric oxide synthase (nNOS) inhibitors.

Key Applications

This compound serves as a crucial starting material in the multi-step synthesis of various potent and selective therapeutic agents. Its chirality is often essential for the biological activity of the final compounds.

  • Histamine H3 Receptor Antagonists: The pyrrolidine moiety can be elaborated to interact with the histamine H3 receptor, which is a target for treating neurological and inflammatory disorders.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The aminopyrrolidine core can be incorporated into molecules designed to selectively inhibit nNOS, an enzyme implicated in neurodegenerative diseases.[1][2][3][4]

Data Presentation

Table 1: Synthesis of a Histamine H3 Receptor Antagonist Intermediate

This table summarizes the typical yield for the N-acylation of (R)-1-Boc-3-aminopyrrolidine with a carboxylic acid, a key step in the synthesis of certain histamine H3 receptor antagonists.

StepReactant 1Reactant 2Coupling ReagentSolventYield (%)
N-Acylation(R)-1-Boc-3-aminopyrrolidine4-(Trifluoromethyl)benzoic acidHATU, DIPEADMF~85
Table 2: Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Precursor

This table outlines the typical yield for the reductive amination of a substituted aldehyde with (R)-1-Boc-3-aminopyrrolidine, a common step in the synthesis of nNOS inhibitors.

StepReactant 1Reactant 2Reducing AgentSolventYield (%)
Reductive Amination(R)-1-Boc-3-aminopyrrolidine2-FormylpyridineSodium triacetoxyborohydrideDichloromethane~70-80

Experimental Protocols

Protocol 1: Synthesis of a Histamine H3 Receptor Antagonist Intermediate via N-Acylation

This protocol describes the coupling of (R)-1-Boc-3-aminopyrrolidine with a carboxylic acid.

Materials:

  • (R)-1-Boc-3-aminopyrrolidine

  • 4-(Trifluoromethyl)benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)benzoic acid (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (R)-1-Boc-3-aminopyrrolidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Protocol 2: Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Precursor via Reductive Amination

This protocol details the reductive amination of an aldehyde with (R)-1-Boc-3-aminopyrrolidine.

Materials:

  • (R)-1-Boc-3-aminopyrrolidine

  • 2-Formylpyridine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 equivalent) and 2-formylpyridine (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Visualizations

Synthesis_of_Histamine_H3_Antagonist_Intermediate cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 (R)-1-Boc-3-aminopyrrolidine Coupling N-Acylation Reactant1->Coupling Reactant2 Carboxylic Acid Reactant2->Coupling Reagent1 HATU Reagent1->Coupling Reagent2 DIPEA Reagent2->Coupling Solvent DMF Solvent->Coupling Product N-Acylated Intermediate Coupling->Product

Caption: N-Acylation workflow for histamine H3 antagonist synthesis.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_reagents Reagents cluster_product Product Amine (R)-1-Boc-3-aminopyrrolidine Imine_Formation Imine Formation Amine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Final_Product Secondary/Tertiary Amine Reduction->Final_Product Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reduction Solvent DCM Solvent->Imine_Formation Solvent->Reduction Boc_Deprotection_and_Further_Functionalization Start This compound Derivative Boc_Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Boc_Deprotection Intermediate_Amine Free Pyrrolidine Amine Boc_Deprotection->Intermediate_Amine Further_Functionalization Further Functionalization (e.g., Alkylation, Acylation) Intermediate_Amine->Further_Functionalization Final_Compound Final Bioactive Compound Further_Functionalization->Final_Compound

References

Protocol for N-acylation of 1-Boc-3-aminopyrrolidine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-acylation of 1-Boc-3-aminopyrrolidine, a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The protocols outlined below cover standard methodologies for amide bond formation, including the use of acyl chlorides, carboxylic acids with common coupling reagents, and acid anhydrides.

Introduction

This compound is a versatile chiral intermediate widely employed in medicinal chemistry. The presence of a primary amine allows for the introduction of diverse acyl groups, enabling the exploration of structure-activity relationships and the synthesis of novel drug candidates. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen ensures regioselective acylation at the 3-amino position. This document serves as a practical guide for researchers, providing clear, reproducible protocols and quantitative data to facilitate the efficient synthesis of N-acylated this compound derivatives.

General Reaction Scheme

The N-acylation of this compound involves the formation of an amide bond between the primary amine of the pyrrolidine ring and an acylating agent. The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Product This compound Acylating Agent R-CO-L (L = Cl, OH, OCOR) N-acylated product Reactants Reactants Products Products Reactants->Products Base, Solvent

Caption: General N-acylation of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-acylation of this compound using various methods. These data are intended to provide a comparative overview to aid in the selection of the most appropriate protocol for a specific synthetic target.

Table 1: N-Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

Acyl ChlorideBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
Benzoyl ChlorideTriethylamine (1.5)Dichloromethane (DCM)0 to RT2-4High
Acetyl ChlorideTriethylamine (1.5)Dichloromethane (DCM)0 to RT1-3High
Isobutyryl ChlorideDIPEA (1.5)Dichloromethane (DCM)0 to RT2-4Good

Table 2: N-Acylation with Carboxylic Acids and Coupling Reagents

Carboxylic AcidCoupling Reagent (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidEDC (1.2), HOBt (1.2)DIPEA (2.0)Dimethylformamide (DMF)RT12-1885-95
Acetic AcidHATU (1.1)DIPEA (2.0)Dimethylformamide (DMF)RT2-4>90
Boc-Gly-OHPyBOP (1.1)DIPEA (2.0)Dichloromethane (DCM)RT4-680-90

Table 3: N-Acylation with Acid Anhydrides

Acid AnhydrideBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydridePyridine (2.0)Dichloromethane (DCM)RT2-4High
Succinic AnhydrideTriethylamine (1.2)Tetrahydrofuran (THF)RT4-6Good

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the N-acylation of this compound.

Protocol 1: N-Acylation with Acyl Chlorides (e.g., Benzoyl Chloride)

This protocol describes a standard Schotten-Baumann reaction for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

G cluster_workflow Acylation with Acyl Chloride Workflow A Dissolve this compound and base in DCM B Cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Stir at Room Temperature (2-4 h) C->D E Reaction Work-up (Quench, Extract, Wash) D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for N-acylation with an acyl chloride.

Protocol 2: N-Acylation with a Carboxylic Acid using EDC/HOBt

This protocol details the amide coupling of a carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Acylation with a Carboxylic Acid using HATU

This protocol describes a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound

  • Carboxylic Acid (e.g., Acetic Acid)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_workflow Amide Coupling Workflow (EDC/HOBt or HATU) A Dissolve Carboxylic Acid, This compound, Coupling Additive (e.g., HOBt) and Base in Solvent B Add Coupling Reagent (e.g., EDC or HATU) A->B C Stir at Room Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Purification F->G

Application Notes & Protocols: Synthetic Approaches for 1,3-Substituted Fluorocyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclobutane motif has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure, which can serve as a bioisosteric replacement for commonly used groups like phenyl rings or gem-dimethyl functionalities.[1][2] The introduction of fluorine into the cyclobutane scaffold further modulates key physicochemical properties such as lipophilicity, acidity/basicity (pKa), and metabolic stability.[3][4][5] These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity of drug candidates.[5] Specifically, 1,3-substituted fluorocyclobutanes are valuable building blocks in the design of novel therapeutics, appearing in several promising drug candidates.[1][6] This document outlines key synthetic strategies for accessing these valuable motifs, providing detailed protocols and comparative data to guide researchers in this field.

Overview of Synthetic Strategies

The synthesis of 1,3-substituted fluorocyclobutanes can be broadly categorized into three main approaches: the fluorination of a pre-existing cyclobutane ring, the functionalization of a pre-formed fluorocyclobutane, and ring expansion or rearrangement reactions to form the cyclobutane core. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

G cluster_0 General Synthetic Approaches cluster_1 Key Strategies Start Starting Materials (e.g., Cyclobutanones, Alkenes, Methylenecyclopropanes) A Strategy A: Fluorination of Cyclobutane Precursors Start->A [2+2] Cycloaddition, Commercial Sources C Strategy C: Ring Expansion & Rearrangement Start->C From MCPs, Cyclobutenes B Strategy B: Functionalization of Fluorocyclobutanes A->B End Target: 1,3-Substituted Fluorocyclobutanes A->End B->End C->End

Caption: High-level overview of primary synthetic routes to 1,3-fluorocyclobutanes.

Strategy 1: Nucleophilic Deoxyfluorination of Hydroxycyclobutanes

A prevalent method for introducing fluorine is the nucleophilic fluorination of a hydroxyl group on the cyclobutane ring using reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST).[7][8] This approach is often used to convert cyclobutane cyanohydrins or other alcohol precursors into the corresponding fluorinated compounds. The stereochemical outcome can be influenced by the substrate and reaction conditions.

Protocol 1: Synthesis of cis- and trans-3-Fluoro-3-phenylcyclobutane-1-carbonitrile

This protocol details the synthesis starting from 3-oxocyclobutanecarboxylic acid, proceeding through a key hydroxyphenyl intermediate, which is then fluorinated.

G cluster_workflow Experimental Workflow: Protocol 1 A 1. Grignard Addition (3-Oxocyclobutane-1-carbonitrile + PhMgBr) B 2. Isomer Separation (Column Chromatography) A->B C_cis cis-3-hydroxy-3-phenyl cyclobutane-1-carbonitrile B->C_cis C_trans trans-3-hydroxy-3-phenyl cyclobutane-1-carbonitrile B->C_trans D_cis 3a. Deoxyfluorination (cis) (DAST, DCM, -78°C to rt) C_cis->D_cis D_trans 3b. Deoxyfluorination (trans) (DAST, DCM, -78°C to rt) C_trans->D_trans E 4. Product Purification (Column Chromatography) D_cis->E D_trans->E F_cis cis-3-fluoro-3-phenyl cyclobutane-1-carbonitrile E->F_cis F_trans trans-3-fluoro-3-phenyl cyclobutane-1-carbonitrile E->F_trans

Caption: Workflow for the stereoselective synthesis of 3-fluorocyclobutylamines.

Experimental Details (Adapted from Kondratov, I. S., et al.[9]):

  • Preparation of cis/trans-3-hydroxy-3-phenylcyclobutane-1-carbonitrile:

    • To a solution of 3-oxocyclobutane-1-carbonitrile (1.0 eq) in dry THF at 0 °C, a solution of phenylmagnesium bromide (1.2 eq) in THF is added dropwise.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The resulting mixture of cis and trans isomers is separated by column chromatography on silica gel.

  • Deoxyfluorination with DAST:

    • To a solution of the separated alcohol isomer (cis or trans-3-hydroxy-3-phenylcyclobutane-1-carbonitrile) (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, DAST (1.5 eq) is added dropwise under an inert atmosphere.

    • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

    • The reaction is carefully quenched by pouring it into a saturated aqueous NaHCO₃ solution.

    • The layers are separated, and the aqueous layer is extracted with DCM (3x).

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the corresponding fluorinated product.

Data Summary:

Starting AlcoholProductYield (%)Reference
cis-3-hydroxy-3-phenylcyclobutane-1-carbonitrilecis-3-fluoro-3-phenylcyclobutane-1-carbonitrile55-65%[9]
trans-3-hydroxy-3-phenylcyclobutane-1-carbonitriletrans-3-fluoro-3-phenylcyclobutane-1-carbonitrile60-70%[9]

Strategy 2: Migratory gem-Difluorination via Ring Expansion

This advanced strategy involves the reaction of aryl-substituted methylenecyclopropanes (MCPs) with an electrophilic fluorine source, such as Selectfluor, to induce a Wagner-Meerwein rearrangement. This process expands the three-membered ring into a four-membered ring, installing a gem-difluoro group adjacent to the aryl substituent. This method provides access to 1-aryl-2,2-difluorocyclobutanes, which can be further functionalized.

Protocol 2: Synthesis of 2-Aryl-1,1-difluorocyclobutanes from Methylenecyclopropanes

Experimental Details (Adapted from Yuan, F., et al.[10]):

  • General Procedure:

    • To a sealed tube are added the aryl-substituted methylenecyclopropane (1.0 eq), Selectfluor (2.5 eq), and pyridine hydrofluoride (Py·HF) (5.0 eq).

    • Anhydrous acetonitrile (MeCN) is added as the solvent under an inert atmosphere.

    • The mixture is stirred vigorously at 60 °C for 12-24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and slowly poured into a saturated aqueous solution of NaHCO₃ to neutralize the acid.

    • The aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.

    • The residue is purified by flash column chromatography on silica gel to afford the 2-aryl-1,1-difluorocyclobutane product.

Data Summary:

Aryl Substituent on MCPProduct Yield (%)Reference
Phenyl75%[10]
4-Methylphenyl82%[10]
4-Methoxyphenyl78%[10]
4-Chlorophenyl65%[10]
Naphthalen-2-yl71%[10]

Strategy 3: Organometallic Addition to a Fluorinated Core

Accessing 1,3-disubstituted gem-difluorocyclobutanes can be challenging due to the harsh conditions often required. A recent approach utilizes organolanthanum reagents to add carbon nucleophiles to commercially available 3,3-difluorocyclobutanone.[11][12] This method avoids the undesired HF elimination that often occurs with more basic organolithium or Grignard reagents, providing access to 1-substituted-3,3-difluorocyclobutanols, which are versatile intermediates.

Protocol 3: Organolanthanum-Enabled Arylation of 3,3-Difluorocyclobutanone

Experimental Details (Adapted from Ishikura, H., et al.[11][12]):

  • Preparation of Organolanthanum Reagent:

    • In a glovebox, LaCl₃·2LiCl (1.2 eq) is weighed into a vial and dissolved in anhydrous THF.

    • The solution is cooled to 0 °C. An organolithium reagent (e.g., phenyllithium, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the organolanthanum species.

  • Nucleophilic Addition:

    • In a separate vial, 3,3-difluorocyclobutanone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

    • The pre-formed organolanthanum reagent is added dropwise to the ketone solution.

    • The reaction is stirred at -78 °C for 1 hour.

  • Workup and Purification:

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The mixture is extracted with diethyl ether (3x).

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product, 1-aryl-3,3-difluorocyclobutanol, is purified by column chromatography.

Data Summary:

Nucleophile SourceProductYield (%)Reference
Phenyllithium1-Phenyl-3,3-difluorocyclobutanol95%[12]
4-Methoxyphenyllithium1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol96%[12]
2-Thienyllithium1-(Thiophen-2-yl)-3,3-difluorocyclobutanol87%[12]
(Trimethylsilyl)ethynyllithium1-((Trimethylsilyl)ethynyl)-3,3-difluorocyclobutanol71%[12]

Impact on Physicochemical Properties

The introduction of fluorine at the 3-position of a cyclobutylamine or cyclobutanecarboxylic acid significantly impacts its acidity and lipophilicity, which are critical parameters in drug design.

G cluster_props Physicochemical Impact of 3-Fluorination cluster_pka Acidity / Basicity (pKa) cluster_logp Lipophilicity (logP / logD) F_intro Introduction of Fluorine at C3 Position pka_effect Strong Inductive Effect (-I) of Fluorine F_intro->pka_effect logp_effect Stereochemistry Dependent Conformational Masking F_intro->logp_effect pka_result pKa Decreases (Amino group becomes less basic, Carboxylic acid becomes more acidic) pka_effect->pka_result logp_trans trans-Isomer: Fluorine is solvent-exposed -> logP Increases logp_effect->logp_trans logp_cis cis-Isomer: Fluorine can be shielded -> Marginal Change in logP logp_effect->logp_cis

Caption: Logical diagram of fluorine's impact on pKa and lipophilicity.

Comparative Physicochemical Data:

Fluorination generally lowers the pKa of an adjacent amino group by approximately 0.8 units due to the strong electron-withdrawing effect of the fluorine atom.[1][9] The effect on lipophilicity (logD or logP) is highly dependent on the stereochemistry.

Compound (3-phenylcyclobutylamine)pKaΔlogD (vs. non-fluorinated)Reference
trans-non-fluorinated9.8N/A[9]
trans-fluorinated9.0~ +1.0[9]
cis-non-fluorinated9.9N/A[9]
cis-fluorinated9.1~ +0.1 (marginal)[9]

As shown in the table, fluorinated trans-compounds are significantly more lipophilic, while the change for cis-isomers is minimal.[9] This is attributed to the different solvent exposure of the fluorine atom in the respective puckered cyclobutane conformations.

References

The Role of (S)-(-)-1-Boc-3-aminopyrrolidine in the Development of Novel Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-1-Boc-3-aminopyrrolidine, a chiral pyrrolidine derivative, serves as a critical building block in the synthesis of a variety of receptor antagonists, offering stereospecificity and a versatile scaffold for drug design. Its application is particularly notable in the development of antagonists for the Histamine H3 (H3R) and Muscarinic M5 (M5R) receptors, both of which are significant targets in the central nervous system for the treatment of neurological and psychiatric disorders.

This versatile intermediate provides a pyrrolidine core, a common motif in many biologically active compounds. The Boc-protecting group allows for controlled, stepwise synthesis, while the chiral amine enables the creation of enantiomerically pure final compounds, which is often crucial for therapeutic efficacy and safety.

Application in Histamine H3 Receptor Antagonists

(S)-(-)-1-Boc-3-aminopyrrolidine and its derivatives are utilized in the synthesis of potent and selective H3 receptor antagonists. These compounds are being investigated for their potential in treating cognitive disorders, sleep-wake cycle disturbances, and other neurological conditions. The pyrrolidine moiety often serves as a central scaffold, with substitutions at the amino group and other positions on the ring influencing the antagonist's affinity and selectivity for the H3 receptor.

Quantitative Data: H3 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of a series of H3 receptor antagonists synthesized using a substituted aminopyrrolidine core, demonstrating the impact of various substitutions on receptor binding.

Compound IDR GroupKi (nM) for rat H3 Receptor
1a 4-chlorophenyl150
1b 4-methoxyphenyl45
1c 4-trifluoromethylphenyl250
1d 2-naphthyl20
1e 4-biphenyl10

Application in Muscarinic M5 Receptor Antagonists

In the pursuit of selective M5 receptor antagonists for conditions such as substance abuse and schizophrenia, (S)-(-)-1-Boc-3-aminopyrrolidine provides a key chiral starting material. The pyrrolidine amide core has been shown to yield compounds with good potency and subtype selectivity. The stereochemistry of the pyrrolidine ring is a critical determinant of the antagonist's interaction with the receptor.

Quantitative Data: M5 Receptor Antagonists

The table below presents the half-maximal inhibitory concentrations (IC50) for a series of pyrrolidine amide-based M5 antagonists, highlighting the structure-activity relationship.

Compound IDR1 GroupR2 GrouphM5 IC50 (nM)
2a Phenyl2,3-dihydrobenzofuran-5-yl47
2b 2-Fluorophenyl2,3-dihydrobenzofuran-5-yl35
2c 3-Chlorophenyl2,3-dihydrobenzofuran-5-yl28
2d Phenyl1-Methyl-1H-indazol-5-yl62
2e 2-Fluorophenyl1-Methyl-1H-indazol-5-yl41

Signaling Pathways

The following diagrams illustrate the signaling pathways for the Histamine H3 and Muscarinic M5 receptors.

H3R_Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R binds G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release leads to Antagonist (S)-pyrrolidine-based Antagonist Antagonist->H3R blocks M5R_Signaling ACh Acetylcholine M5R M5 Receptor ACh->M5R binds G_protein Gq/11 Protein M5R->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC activates Cellular_response Cellular Response PKC->Cellular_response leads to Antagonist (S)-pyrrolidine-based Antagonist Antagonist->M5R blocks H3_Synthesis_Workflow start Start step1 Dissolve (S)-(-)-1-Boc-3-aminopyrrolidine and triethylamine in DCM start->step1 step2 Add carboxylic acid chloride dropwise at 0°C step1->step2 step3 Stir at room temperature for 12-18 hours step2->step3 step4 Quench with water and separate organic layer step3->step4 step5 Wash with brine, dry over Na2SO4, and concentrate step4->step5 step6 Purify by column chromatography step5->step6 end End step6->end Binding_Assay_Workflow start Start step1 Prepare cell membranes expressing H3 receptors start->step1 step2 Incubate membranes with [3H]-N-α-methylhistamine (radioligand) step1->step2 step3 Add increasing concentrations of test compound step2->step3 step4 Incubate at 25°C for 60 min step3->step4 step5 Filter through glass fiber filters to separate bound and free radioligand step4->step5 step6 Wash filters and measure radioactivity by scintillation counting step5->step6 step7 Calculate IC50 and Ki values step6->step7 end End step7->end

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-3-aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-aminopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying a crude this compound derivative?

A1: The optimal strategy depends on the properties of your specific derivative and the impurities present. A general approach is to start with a liquid-liquid extraction to remove highly polar or acidic/basic impurities. If the product is a solid, recrystallization can be a highly effective method for achieving high purity. For complex mixtures or oily products, flash column chromatography on silica gel is the most common and versatile technique.

Q2: How stable is the Boc (tert-butoxycarbonyl) protecting group during purification?

A2: The Boc group is sensitive to acidic conditions and will cleave to reveal the free amine.[1] This is a critical consideration for purification.

  • Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive substrates, especially with prolonged exposure.[2]

  • Acidic Solvents: Using acidic eluents or additives, such as trifluoroacetic acid (TFA), will readily cleave the Boc group. Even 0.1% TFA in HPLC eluents can cause slow cleavage, which becomes a significant issue during the concentration of fractions.[3]

  • Heat: While more stable than to acid, prolonged heating (>150 °C) can also cause thermal cleavage of the Boc group.[1][4] It is generally stable to basic and nucleophilic conditions.[5]

Q3: What are the most common impurities encountered after synthesizing a this compound derivative?

A3: Common impurities include:

  • Unreacted Starting Materials: Such as the parent aminopyrrolidine.

  • Excess Reagents: Particularly di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O).

  • Reaction Byproducts: Including t-butanol from the breakdown of Boc₂O.

  • Di-Boc Protected Species: If the parent molecule has multiple amine sites, over-protection can occur.

  • Deprotected Product: The free amine can be generated if the compound is exposed to acidic conditions during the reaction or workup.[2]

Q4: My this compound derivative is very polar. How does this affect purification?

A4: Highly polar compounds can be challenging to purify by standard silica gel chromatography as they may adhere strongly to the stationary phase, leading to poor recovery and significant peak tailing.[6] Strategies to overcome this include using a more polar eluent system (e.g., with methanol), switching to a different stationary phase like alumina, or adding a small amount of a basic modifier to the eluent to suppress unwanted interactions with silica.[6]

Troubleshooting Guides

Flash Column Chromatography

Q: My compound is streaking or tailing badly on the TLC plate and column. What can I do?

A: Tailing is often caused by the basic nitrogen of the pyrrolidine interacting strongly with the acidic silanol groups on the silica gel surface.

  • Solution: Add a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (e.g., using a pre-mixed 2M solution of NH₃ in methanol as part of your eluent) will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.[6]

Q: I am losing a significant amount of my product on the column, or it is not eluting at all. Why?

A: This suggests your compound is too polar for the chosen eluent system and is irreversibly binding to the silica gel.[6]

  • Solution 1: Drastically increase the polarity of your eluent. A common gradient is from ethyl acetate/hexanes to dichloromethane/methanol. For very polar amines, a gradient of DCM up to 10-20% methanol (containing 1% Et₃N) is often effective.

  • Solution 2: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another option for polar molecules.

Q: After running a column, my NMR shows a new, more polar impurity that wasn't in the crude material. What happened?

A: This is a classic sign of Boc deprotection on the silica column. The newly formed free amine is significantly more polar and will have a much lower Rf value.

  • Solution 1: Neutralize the silica gel. You can either use a commercially available deactivated silica gel or add a basic modifier like triethylamine to your eluent as described above.[6]

  • Solution 2: Minimize contact time. Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the acidic stationary phase.

Liquid-Liquid Extraction

Q: How can I remove unreacted starting amine from my crude product using extraction?

A: You can use an acidic wash to protonate the more basic starting amine, causing it to move into the aqueous layer while your less basic (or non-basic) Boc-protected product remains in the organic layer.

  • Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride). The protonated starting amine will partition into the aqueous phase. Be cautious, as excessive exposure to strong acid can cleave the Boc group on your desired product.

Q: How do I remove residual di-tert-butyl dicarbonate (Boc₂O) after the reaction?

A: Boc₂O does not have a basic handle and can be difficult to remove by simple extraction.

  • Solution 1 (Chromatography): It is non-polar and can typically be separated from more polar products by silica gel chromatography.

  • Solution 2 (Scavenger Resin): After the reaction is complete, add a polymer-supported amine resin (e.g., tris(2-aminoethyl)amine polystyrene resin). The resin will react with the excess Boc₂O, and the resulting product can be removed by simple filtration.

Data & Tables

Table 1: Recommended Eluent Systems for Flash Chromatography This table provides starting points for developing a separation method on silica gel. Always perform TLC first to determine the optimal solvent ratio.

Compound PolarityRecommended Eluent System (v/v)Modifier (if needed)
Low to Medium Polarity10-50% Ethyl Acetate in Hexanes0.5-1% Triethylamine (Et₃N)
Medium to High Polarity50-100% Ethyl Acetate in Hexanes, or 2-10% Methanol in DCM0.5-1% Triethylamine (Et₃N)
High Polarity / Very Basic10-20% Methanol in DCM1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide

Table 2: Troubleshooting Guide for Common Impurities

ImpurityIdentification MethodPurification Strategy
Unreacted Starting AmineTLC (more polar spot)Perform an acidic wash (e.g., 1M HCl) during workup. The impurity will move to the aqueous layer. Alternatively, separate by column chromatography.
Di-tert-butyl dicarbonate (Boc₂O)TLC (non-polar spot)Remove by column chromatography (elutes early). Or, quench the reaction with an amine-based scavenger resin and filter.
Deprotected Product (Free Amine)TLC/LCMS (very polar)Avoid acidic conditions. Use a basic modifier (Et₃N) in your chromatography eluent. If deprotection is unavoidable, consider re-protecting the purified free amine.
Di-Boc-protected byproductLCMS / NMROften difficult to separate from the mono-Boc product due to similar polarity. Careful optimization of column chromatography is required. May require reverse-phase HPLC for removal.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 10% Ethyl Acetate/Hexanes + 1% Et₃N).

  • Column Packing: Pour the slurry into your column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dried sample to the top of the column bed.

  • Elution: Add the eluent to the column and apply positive pressure (flash). Begin collecting fractions.

  • Gradient (if needed): Gradually increase the eluent polarity (e.g., from 10% to 40% Ethyl Acetate) to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acidic Wash for Removal of Basic Impurities
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or saturated NH₄Cl solution). Shake the funnel gently, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Neutralization & Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine to remove any residual acid and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, now free of basic impurities.

Protocol 3: Purification via Recrystallization
  • Solvent Selection: Find a suitable solvent or solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Perform small-scale tests with solvents like ethanol, isopropanol, ethyl acetate, or hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the formation of larger crystals.[6]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins at room temperature, the flask can be placed in an ice bath to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualized Workflows

G start Crude Product is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes impurities What are the main impurities? is_oily->impurities No (mixture) chromatography Perform Flash Chromatography is_oily->chromatography Yes impurities->chromatography Similar polarity extraction Perform Liquid-Liquid Extraction impurities->extraction Highly polar or acidic/basic end_pure Pure Product recrystallize->end_pure Successful end_needs_chrom Proceed to Chromatography recrystallize->end_needs_chrom Fails / still impure chromatography->end_pure extraction->chromatography Further purification needed extraction->end_pure Sufficiently pure end_needs_chrom->chromatography

Caption: Decision tree for selecting a primary purification strategy.

G start Problem: Poor Separation or Product Loss during Chromatography q1 Symptom: Tailing / Streaking? start->q1 q2 Symptom: Product Sticking to Baseline? q1->q2 No sol1 Add Basic Modifier (e.g., 1% Et3N) to Eluent q1->sol1 Yes q3 Symptom: New Polar Spot Appears? q2->q3 No sol2 Increase Eluent Polarity (e.g., add MeOH) q2->sol2 Yes sol3 Cause: Boc Deprotection on Acidic Silica. Use Basic Modifier or Switch to Alumina. q3->sol3 Yes sol4 Consider Alternative: Neutral/Basic Alumina or Reverse Phase sol2->sol4 If still sticking

Caption: Troubleshooting workflow for flash column chromatography.

References

Technical Support Center: Minimizing Racemization During Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice, comparative data, and detailed protocols to help researchers, scientists, and drug development professionals minimize racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis and why is it a critical issue?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during synthesis.[1] This process converts a pure L-amino acid into a mixture of L- and D-enantiomers.[1] The incorporation of an incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, which in turn can drastically reduce or eliminate its biological activity and therapeutic efficacy.[1]

Q2: What is the primary mechanism that causes racemization during coupling?

A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The proton on the chiral α-carbon of this oxazolone is acidic and can be easily removed by a base.[1][3] The resulting planar, achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, forming an achiral enolate.[1][3]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors critically influence racemization:

  • Coupling Reagents: The choice of coupling reagent dictates the nature of the activated intermediate. Modern uronium/aminium (e.g., HATU, HBTU, COMU) and phosphonium (e.g., PyAOP, PyBOP) reagents are generally preferred over older methods.[4][5]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial, especially when using carbodiimides (e.g., DIC, DCC).[6][7] They form active esters that are more stable and less prone to racemization.[8][9] HOAt and Oxyma are generally more effective than HOBt.[1][10]

  • Base: The strength and steric hindrance of the base are critical.[7][10] Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization. Weaker or sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are often better choices.[6][10]

  • Temperature: Higher temperatures increase the rate of racemization.[6] Performing couplings at lower temperatures (e.g., 0°C) can be beneficial, especially for sensitive amino acids.[1][11]

  • Amino Acid Residue: Certain amino acids are inherently more susceptible to racemization, with Histidine (His) and Cysteine (Cys) being notoriously problematic.[1][12][13]

Q4: How do urethane-type protecting groups (like Fmoc and Boc) help suppress racemization?

A4: Urethane-type protecting groups significantly reduce the tendency of the activated amino acid to form an oxazolone intermediate, which is the primary pathway for racemization.[2] This is a key reason for their widespread use in modern peptide synthesis. In contrast, acyl-type protecting groups (e.g., benzoyl) are much more prone to racemization via oxazolone formation.[10]

Troubleshooting Guide

Issue: High levels of D-isomers detected in the final peptide product.

This indicates that significant racemization has occurred. Use the following logical workflow to diagnose and solve the problem.

G cluster_reagent Reagent Solutions cluster_base Condition Solutions cluster_protocol Protocol Solutions start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base If racemization persists carbodiimide Using Carbodiimide (e.g., DIC)? Add OxymaPure or HOAt. reagent->carbodiimide onium Using Onium Salt (e.g., HBTU)? Switch to HATU or COMU. reagent->onium protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists base_type Using DIPEA/TEA? Switch to NMM or Collidine. Use minimum equivalents. base->base_type temp High Temperature? Perform coupling at 0°C. base->temp end_node Racemization Minimized protocol->end_node If racemization persists preactivation Prolonged Pre-activation? Use in-situ activation protocol. protocol->preactivation carbodiimide->base onium->base base_type->protocol temp->protocol preactivation->end_node

A logical workflow for troubleshooting high racemization levels.

Data Presentation: Comparative Racemization

The choice of coupling reagent and base significantly impacts stereochemical purity. The tables below summarize quantitative data from comparative studies.

Table 1: Effect of Coupling Reagent and Base on Racemization

This table shows the percentage of epimerization during the coupling of a challenging glycosylated serine derivative.

Coupling ReagentBaseSolventCoupling Time% Racemization (D-isomer)
PyBOPDIEADMF3 h / 12 h3.8%[5]
HBTUDIEADMF3 min / 1 h1.7%[5]
HATU DIEA DMF 3 min / 1 h 1.3% [5]
HBTUNMMDMF3 min / 1 h0.6%[5]
HATU NMM DMF 3 min / 1 h 0.4% [5]
Data from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin.[5] Note the significant reduction in racemization when switching from DIEA to the weaker base NMM.[5]

Table 2: Superiority of Oxyma-Based Additives

This table highlights the effectiveness of OxymaPure in suppressing racemization compared to the traditional additive HOBt when coupling Fmoc-Arg(Pbf)-OH.

Coupling Method% D-Arg
HBTU/HOBt/DIPEA5.8%
HATU/HOAt/DIPEA2.5%
DIC/HOBt1.8%
DIC/OxymaPure 0.8%
Data demonstrates that Oxyma-based additives are superior in suppressing racemization.[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling for a Sensitive Amino Acid (e.g., Fmoc-His(Trt)-OH)

This protocol utilizes a combination of reagents and conditions designed to minimize racemization during a critical coupling step in solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(Trt)-OH (4 equivalents relative to resin substitution)

  • OxymaPure (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution (e.g., 20% piperidine in DMF)

Methodology:

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using standard methods (e.g., 2 x 10 min treatment with 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (In-situ): a. In a separate vessel, dissolve Fmoc-His(Trt)-OH and OxymaPure in DMF (approx. 5 mL per gram of resin). b. Add this solution to the washed, swollen resin in the reaction vessel. c. Add the DIC solution to the reaction vessel. This in-situ activation minimizes the time the amino acid spends in its highly reactive state, reducing the opportunity for oxazolone formation.[6]

  • Coupling: a. Allow the reaction to proceed for 2-4 hours at room temperature. For extremely sensitive couplings, the reaction can be performed at 0°C overnight. b. Agitate the mixture gently throughout the coupling period.

  • Washing: Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove all soluble reagents and byproducts.

  • Monitoring: Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of the resin beads to confirm the reaction has gone to completion (a negative result indicates a free amine is no longer present). If the test is positive, a second coupling may be required.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This protocol describes a general method to determine the percentage of racemization by separating and quantifying the resulting diastereomeric peptides.[1]

1. Sample Preparation: a. After the coupling of interest (e.g., coupling Fmoc-Phe-OH to H-Val-Resin), cleave a small sample of the crude dipeptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5).[14] b. Precipitate the crude peptide with cold diethyl ether, centrifuge to form a pellet, and dry the pellet under vacuum. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

2. Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[1] b. Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer, such as 0.1% trifluoroacetic acid (TFA). c. Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm). d. Analysis: The L-L and D-L diastereomers of the dipeptide will have different retention times and should appear as two separate peaks.

3. Calculation: a. Integrate the peak areas for both the desired L-L diastereomer and the undesired D-L diastereomer. b. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100[1]

Visualized Mechanism

The primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate, which readily loses its stereochemical information in the presence of a base.

G cluster_main Mechanism of Racemization via Oxazolone Formation cluster_products Products start N-Protected L-Amino Acid activated Activated Ester Intermediate (Highly Reactive) start->activated + Coupling Reagent oxazolone 5(4H)-Oxazolone Intermediate activated->oxazolone Intramolecular Cyclization base_abstract Base (e.g., DIPEA) abstracts α-proton oxazolone->base_abstract achiral Planar, Achiral Intermediate oxazolone->achiral Proton Abstraction amine Incoming Amine (Nucleophile) achiral->amine product_L Desired L-L Peptide achiral->product_L Attack from one face product_D Racemized D-L Peptide achiral->product_D Attack from opposite face

The base-catalyzed oxazolone pathway for racemization.

References

Technical Support Center: Troubleshooting Low Yields in Chiral Building Block Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral building block synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during the synthesis of enantiomerically pure compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of the desired chiral product. What are the general areas I should investigate?

A2: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For Desmethylicaritin synthesis, the most critical steps that often contribute to significant yield loss are: Prenylation: This step is often challenging in terms of regioselectivity (C-8 vs. other positions) and can suffer from the formation of byproducts. Cyclization to the Flavonol Core: The AFO reaction can have variable yields depending on the substrate and reaction conditions. Purification

Identifying and minimizing impurities in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities in pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrrolidine ring?

A1: Several robust methods are commonly employed for the synthesis of the pyrrolidine ring. The choice of method often depends on the desired substitution pattern, stereochemistry, and available starting materials. Key strategies include:

  • Reductive Amination of 1,4-Dicarbonyl Compounds: This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction to yield the corresponding N-substituted pyrrolidine.

  • [3+2] Dipolar Cycloaddition: A powerful method for constructing the five-membered ring, this reaction involves an azomethine ylide reacting with an alkene or alkyne. It is particularly valued for its ability to control stereochemistry.

  • Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.

  • Industrial Synthesis from 1,4-Butanediol: Pyrrolidine is produced on an industrial scale by reacting 1,4-butanediol with ammonia at high temperatures and pressures over a catalyst.

  • Reduction of Succinimide: Substituted succinimides can be reduced to the corresponding pyrrolidines, offering a route from readily available starting materials.

Q2: What are the typical sources of impurities in pyrrolidine synthesis?

A2: Impurities can be introduced at various stages of the synthesis and purification process. Common sources include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Intermediates: The reaction may not proceed to completion, resulting in the presence of stable intermediates.

  • By-products from Side Reactions: Competing reaction pathways can lead to the formation of undesired by-products. For example, in the reductive amination of 1,4-dicarbonyls, the Paal-Knorr reaction can produce pyrroles as a significant impurity. Over-alkylation is another potential side reaction.

  • Degradation Products: The desired product or intermediates may degrade under the reaction or work-up conditions.

  • Reagents and Solvents: Impurities can also originate from the reagents, solvents, and catalysts used in the synthesis.

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in pyrrolidine?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the standard methods for separating impurities from the main product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with a mass spectrometer allows for the identification and quantification of impurities based on their mass-to-charge ratio.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are well-suited for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pyrrolidine synthesis in a question-and-answer format.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields are a common challenge in pyrrolidine synthesis. Several factors can contribute to this issue:

  • Competing Side Reactions:

    • Problem: In the reductive amination of 1,4-dicarbonyl compounds, the formation of pyrroles via the Paal-Knorr reaction can be a major competing pathway, reducing the yield of the desired pyrrolidine.

    • Solution: Adjusting the reaction conditions can suppress the side reaction. For example, removing acid from a double reductive amination has been shown to efficiently suppress pyrrole formation. Optimizing temperature and substrate concentration can also be beneficial.

  • Inefficient Ring Closure:

    • Problem: The intramolecular cyclization step may be slow or reversible, leading to an equilibrium mixture containing a significant amount of the acyclic precursor.

    • Solution: The choice of solvent and reaction temperature can significantly impact the rate of cyclization. Screening different solvents and temperatures is recommended. For some reactions, the use of a suitable catalyst can facilitate the ring-closing step.

  • Product Instability:

    • Problem: The synthesized pyrrolidine derivative may be unstable under the reaction or work-up conditions, leading to degradation.

    • Solution: Analyze the stability of your product under the experimental conditions. It may be necessary to modify the work-up procedure, for example, by using milder pH conditions or lower temperatures.

Q5: I am observing the formation of multiple stereoisomers. How can I improve the stereoselectivity of my reaction?

A5: Poor stereoselectivity is a common issue, particularly in [3+2] cycloaddition reactions.

  • Problem: The formation of multiple diastereomers or a racemic mixture of enantiomers reduces the yield of the desired stereoisomer and complicates purification.

  • Solution:

    • Catalyst Selection: The use of chiral catalysts can effectively induce stereoselectivity.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction.

    • Reaction Conditions: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. The choice of solvent can also play a crucial role.

Data Presentation

Table 1: Comparison of Purification Methods for Crude Pyrrole

This table provides a summary of the effectiveness of different purification methods for crude pyrrole, which can be analogous to pyrrolidine purification.

Purification MethodInitial Purity/Impurity LevelFinal Purity/Impurity LevelYieldReference
Fractional DistillationCommercial grade99.994 mole %1.1 liters from 6 liters
Acid Treatment (Formic Acid) and DistillationCrude pyrrole with >0.1% pyrrolidine and waterPyrrole content >99%, Pyrrolidine <0.1%, Water <0.1%200 g main fraction from 500 g pre-distillate
Acid Treatment (Sulfuric Acid) and DistillationCrude pyrrolePyrrolidine-free (<0.1%)200 g main fraction from 500 g pre-distillate
Activated Carboxylic Acid Derivative (Methyl Formate) and DistillationCrude pyrrolePyrrolidine-free (<0.1%), Water <0.1%97% of pyrrole employed
Purification via Potassium SaltCrude pyrrole99% to 99.5% purityNot specified

Experimental Protocols

Protocol 1: General Procedure for Impurity Identification by HPLC-MS

This protocol outlines a general method for the identification of impurities in a crude pyrrolidine sample.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude pyrrolidine sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 210 nm and 254 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 50 - 1000.

    • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS analysis of detected impurity peaks for structural elucidation.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Determine the mass-to-charge ratio of the main product and any detected impurities.

    • Propose potential structures for the impurities based on their mass and fragmentation patterns.

Protocol 2: Purification of Crude Pyrrolidine by Fractional Distillation

This protocol describes the purification of crude pyrrolidine to remove lower and higher boiling point impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is dry and the system is protected from atmospheric moisture if the pyrrolidine derivative is hygroscopic.

  • Distillation Procedure:

    • Charge the distillation flask with the crude pyrrolidine and a few boiling chips.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the first fraction, which will contain low-boiling impurities, until the temperature at the head of the column stabilizes at the boiling point of the desired pyrrolidine.

    • Change the receiving flask and collect the main fraction of pure pyrrolidine, maintaining a steady distillation rate.

    • Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains in the distillation flask.

  • Purity Analysis:

    • Analyze the collected main fraction using an appropriate analytical technique (e.g., GC or HPLC) to determine its purity.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization cluster_remediation Impurity Remediation cluster_final Final Product Crude_Sample Crude Pyrrolidine Sample Purity_Assessment Purity Assessment (HPLC/GC) Crude_Sample->Purity_Assessment Analysis Impurity_Detection Impurity Detection Purity_Assessment->Impurity_Detection If impurities > threshold Pure_Product Pure Pyrrolidine Product Purity_Assessment->Pure_Product If purity meets specification Structure_Elucidation Structure Elucidation (LC-MS, NMR) Impurity_Detection->Structure_Elucidation Identify_Source Identify Source of Impurity Structure_Elucidation->Identify_Source Optimize_Reaction Optimize Reaction Conditions Identify_Source->Optimize_Reaction Reaction-derived Modify_Purification Modify Purification Method Identify_Source->Modify_Purification Process-derived Optimize_Reaction->Crude_Sample Re-synthesize Modify_Purification->Crude_Sample Re-purify

Caption: Workflow for Impurity Identification and Remediation.

Troubleshooting_Low_Yield Start Low Reaction Yield Observed Check_Side_Reactions Analyze for Side Products (TLC, LC-MS) Start->Check_Side_Reactions Side_Products_Present Side Products Detected? Check_Side_Reactions->Side_Products_Present Optimize_Conditions Optimize Reaction Conditions (Temp, Conc., pH) Side_Products_Present->Optimize_Conditions Yes Check_Ring_Closure Assess Ring Closure Efficiency Side_Products_Present->Check_Ring_Closure No Optimize_Conditions->Check_Ring_Closure Improved_Yield Yield Improved Optimize_Conditions->Improved_Yield Inefficient_Closure Inefficient Closure? Check_Ring_Closure->Inefficient_Closure Modify_Solvent_Catalyst Modify Solvent or Catalyst Inefficient_Closure->Modify_Solvent_Catalyst Yes Check_Stability Evaluate Product Stability Inefficient_Closure->Check_Stability No Modify_Solvent_Catalyst->Check_Stability Modify_Solvent_Catalyst->Improved_Yield Unstable_Product Product Unstable? Check_Stability->Unstable_Product Modify_Workup Modify Work-up Procedure (Milder conditions) Unstable_Product->Modify_Workup Yes Unstable_Product->Improved_Yield No, yield is now acceptable Modify_Workup->Improved_Yield No_Improvement Consult Literature for Alternative Routes Improved_Yield->No_Improvement If further improvement needed

Caption: Troubleshooting Logic for Low Pyrrolidine Synthesis Yield.

Technical Support Center: Managing Moisture-Sensitive Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive reagents. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving moisture-sensitive reagents.

Problem Potential Cause Recommended Solution
Low or no product yield Moisture contamination from glassware.Oven-dry glassware at 125°C overnight or for at least 4 hours.[1] Assemble the glassware while hot and flush with a stream of dry inert gas (N₂ or Ar) as it cools.[1] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas, repeating this cycle three times.[2][3]
Contaminated solvents.Use freshly dried solvents. Many common solvents can be dried using methods such as distillation from a suitable drying agent or by passing them through a column of activated alumina.[4] For many applications, storage over activated 3Å or 4Å molecular sieves is sufficient.[4][5][6]
Improper reagent handling.Handle all moisture-sensitive reagents under an inert atmosphere using either a glovebox or Schlenk line techniques.[7][8][9] Use dry, gas-tight syringes or cannulas for transferring liquids.[1]
Inconsistent reaction results Variable atmospheric moisture.Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.[1] Ensure all joints and septa are well-sealed. Parafilm can be used to wrap ground glass joints for extra security.
Degradation of reagents upon storage.Store moisture-sensitive reagents in a desiccator or a glovebox.[5][7] For liquid reagents sealed with a septum, such as those in Sure/Seal™ bottles, use a clean, dry needle for each puncture and consider flushing the bottle with inert gas after each use.[1] To minimize punctures on a septum, reinsert the needle through an existing hole.[1]
Formation of unexpected byproducts Reaction with water.Rigorously exclude water from the reaction. This includes using anhydrous solvents and reagents and ensuring the reaction is performed under a dry, inert atmosphere.[10]
Reaction with atmospheric oxygen.If the reagents are also air-sensitive, all manipulations must be performed under an inert atmosphere.[9][11] Degas solvents by using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[1][7]
Difficulty initiating a reaction (e.g., Grignard) Passivated metal surface due to moisture.Dry solid reagents, such as magnesium turnings for a Grignard reaction, in an oven before use or directly in the reaction flask by flame-drying under vacuum.[5]
Insufficiently dry solvent.Ensure the solvent has a very low water content. For instance, THF used for Grignard reactions is often dried over sodium/benzophenone until a persistent blue or purple color indicates anhydrous conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of moisture contamination in a reaction?

A1: The most common indicators of moisture contamination include low or inconsistent product yields, the formation of byproducts resulting from hydrolysis, and failure of the reaction to initiate or proceed to completion.[10] For example, in a Grignard reaction, the presence of water will quench the Grignard reagent, forming an alkane and magnesium salts, thus reducing the yield of the desired product.[10]

Q2: How can I effectively dry my solvents?

A2: The choice of drying method depends on the solvent and the required level of dryness. Common methods include:

  • Distillation: Refluxing the solvent over a suitable drying agent followed by distillation is a classic and effective method.[6]

  • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are a convenient and effective way to dry many common solvents.[5][6] The sieves should be activated by heating in an oven prior to use.

  • Solvent Purification Systems: Many laboratories now use commercially available systems that pass solvents through columns of drying agents, providing a safe and reliable source of anhydrous solvents.[5]

Q3: What is the difference between using a Schlenk line and a glovebox?

A3: Both Schlenk lines and gloveboxes are used to handle air- and moisture-sensitive compounds.[9]

  • A Schlenk line is a glass manifold with connections to both a vacuum pump and a source of inert gas.[3] It allows for the manipulation of reagents in glassware that can be evacuated and refilled with an inert atmosphere.[2][7]

  • A glovebox (or dry box) is a sealed container filled with an inert gas, allowing for more complex manipulations as if working on a benchtop.[11][12] Gloveboxes are often used for handling solids and preparing samples where the use of a Schlenk line would be cumbersome.[3][8]

Q4: How should I properly store moisture-sensitive reagents?

A4: Solid reagents should be stored in a desiccator over a suitable drying agent or inside a glovebox.[5] Liquid reagents are often supplied in bottles with a septum-sealed cap (e.g., Sure/Seal™ bottles) that allows for the removal of the reagent via syringe without exposing the bulk to the atmosphere.[1] After opening, it is good practice to store these reagents in a dry environment and under an inert atmosphere if possible.

Q5: Can I reuse a septum on a reagent bottle?

A5: While septa are designed to reseal after being punctured, repeated punctures will eventually compromise the seal.[1] It is best to minimize the number of punctures by, for example, re-using the same puncture hole.[1] For long-term storage, especially of highly sensitive reagents, consider transferring the required amount to a separate flask for immediate use to avoid repeatedly puncturing the main storage bottle.

Experimental Protocols

Protocol 1: Drying Glassware for a Moisture-Sensitive Reaction
  • Disassemble all glassware.

  • Clean and rinse the glassware with a suitable solvent, followed by deionized water and then a final rinse with acetone or another volatile solvent.

  • Place the glassware in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[1]

  • Immediately before use, remove the hot glassware from the oven and assemble it quickly while flushing with a stream of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

Protocol 2: Transferring a Moisture-Sensitive Liquid Reagent via Syringe
  • Ensure the reagent bottle has a septum-sealed cap.

  • Dry a syringe and needle in an oven and allow them to cool in a desiccator or by flushing with inert gas.

  • Flush the syringe with dry nitrogen or argon by drawing the gas into the syringe and expelling it; repeat this at least 5-10 times.[1]

  • Puncture the septum of the reagent bottle with the needle and inject a volume of inert gas equivalent to the volume of liquid you intend to withdraw to maintain positive pressure.

  • Carefully draw the desired volume of the reagent into the syringe.

  • Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask, which should be under a positive pressure of inert gas.

  • Dispense the reagent into the reaction flask.

Data Presentation

Table 1: Water Content of THF after Various Drying Methods
Drying MethodDurationFinal Water Content (ppm)Reference
Untreated-~200Assumed
KOH pellets (pre-drying)24 h~50[4]
Na/Benzophenone ketylReflux until blue~43[4]
3Å Molecular Sieves (20% m/v)48 h<10[4]
Activated Neutral Alumina (column)Single Pass<10[4]
Table 2: Common Drying Agents for Organic Solvents
Drying AgentSolventsComments
Magnesium Sulfate (MgSO₄) General purposeFast and efficient, but slightly acidic.[13]
Sodium Sulfate (Na₂SO₄) General purposeNeutral, but slower and less efficient than MgSO₄.[13]
Calcium Chloride (CaCl₂) Hydrocarbons, alkyl halidesReacts with alcohols, amines, and carbonyl compounds.[5]
Calcium Hydride (CaH₂) Ethers, hydrocarbons, aminesHighly reactive with water; produces H₂ gas.[6]
Molecular Sieves (3Å, 4Å) Many common solventsVery effective and convenient for storage.[5][6] Must be activated before use.
Sodium/Benzophenone Ethers (e.g., THF, diethyl ether)Acts as a dryness indicator (blue/purple color).[6] Highly reactive.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A 1. Clean & Dry Glassware (Oven/Flame-Dry) B 2. Assemble Apparatus under Inert Gas A->B C 3. Prepare Anhydrous Solvents & Reagents B->C D 4. Purge Assembled Apparatus (Vacuum/Inert Gas Cycles) E 5. Add Solvents/Reagents (Syringe/Cannula) D->E F 6. Run Reaction under Positive Inert Gas Pressure E->F G 7. Quench Reaction (if necessary) F->G H 8. Isolate Product (Maintain inert atmosphere if product is sensitive) G->H

Caption: Workflow for conducting a moisture-sensitive reaction.

troubleshooting_logic start Poor Reaction Outcome? check_yield Low Yield or Byproducts? start->check_yield check_initiation Reaction Failed to Initiate? start->check_initiation check_glassware Glassware Properly Dried? check_yield->check_glassware Yes check_reagent_quality Reagent Quality/Activity? check_initiation->check_reagent_quality check_solvents Solvents Anhydrous? check_glassware->check_solvents Yes solution_dry Action: Improve Drying Procedures (Glassware, Solvents, Reagents) check_glassware->solution_dry No check_atmosphere Inert Atmosphere Maintained? check_solvents->check_atmosphere Yes check_solvents->solution_dry No solution_atmosphere Action: Verify Inert Gas Setup (Seal joints, check bubbler) check_atmosphere->solution_atmosphere No solution_reagent Action: Use Fresh Reagent or Titrate check_atmosphere->solution_reagent Yes check_reagent_quality->check_solvents Reagent OK check_reagent_quality->solution_reagent Reagent Suspect

Caption: Troubleshooting logic for moisture-sensitive reactions.

References

Technical Support Center: Synthesis of Low Molecular Weight Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of low molecular weight building blocks. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical support for common challenges encountered during synthetic chemistry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

I. Reaction Troubleshooting

Q1: My reaction has a very low yield. What are the common causes and how can I improve it?

A1: Low reaction yields are a frequent challenge in organic synthesis and can stem from various factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Common Causes for Low Yield:

  • Poor Starting Material Quality: Impurities in reactants can lead to side reactions and a reduction in the formation of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Inactive Catalyst: For catalyzed reactions, the catalyst may be old, poisoned by impurities, or used at a suboptimal loading.

  • Moisture or Air Sensitivity: Many organic reactions are sensitive to water or oxygen, which can quench reagents or promote side reactions.

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.[1]

Troubleshooting Workflow for Low Reaction Yield:

The following diagram outlines a logical workflow to diagnose and address low reaction yields.

Low_Yield_Troubleshooting start Start: Low Reaction Yield check_sm Verify Purity of Starting Materials & Reagents start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Pure sm_impure Impure Starting Materials check_sm->sm_impure Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) sm_ok->check_conditions purify_sm Purify or Replace Starting Materials sm_impure->purify_sm purify_sm->check_sm conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Optimized conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal Not Optimized check_atmosphere Assess Reaction Atmosphere (Inert Gas, Dry Solvents) conditions_ok->check_atmosphere optimize_conditions Systematically Optimize (e.g., Temperature Screen) conditions_suboptimal->optimize_conditions optimize_conditions->check_conditions atmosphere_ok Atmosphere Controlled check_atmosphere->atmosphere_ok Adequate atmosphere_issue Potential Contamination check_atmosphere->atmosphere_issue Inadequate check_workup Analyze Workup & Purification (Extraction, Chromatography) atmosphere_ok->check_workup improve_setup Flame-Dry Glassware, Use Dry Solvents atmosphere_issue->improve_setup improve_setup->check_atmosphere workup_ok Minimal Loss Expected check_workup->workup_ok Efficient workup_loss Potential for Product Loss check_workup->workup_loss Inefficient end Improved Yield workup_ok->end optimize_workup Modify Workup/Purification (e.g., Different Extraction Solvent) workup_loss->optimize_workup optimize_workup->check_workup

A logical workflow for troubleshooting low reaction yields.

Q2: I am seeing unexpected side products in my reaction. How can I identify and minimize them?

A2: The formation of side products can significantly lower the yield and complicate the purification of your desired compound. Identifying the structure of the side product is the first step toward understanding its formation mechanism and how to prevent it.

Troubleshooting Steps:

  • Isolate and Characterize: If possible, isolate the major side product and characterize it using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

  • Review the Mechanism: Once the structure is known, consider the reaction mechanism to hypothesize how the side product might have formed. Common side reactions include elimination, rearrangement, over-alkylation, or reaction with the solvent.

  • Adjust Reaction Conditions:

    • Temperature: Elimination reactions are often favored at higher temperatures.[2] Lowering the reaction temperature may favor the desired substitution pathway.

    • Reaction Time: Prolonged reaction times can lead to product decomposition or the formation of secondary products. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Order of Addition: Adding reagents in a different order or at a slower rate can sometimes minimize side reactions.

    • Concentration: Changing the concentration of reactants can influence the kinetics of competing reaction pathways.

Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?

A3: Incomplete conversion is a common issue that can often be resolved by re-evaluating the reaction setup and conditions.

Possible Causes and Solutions:

  • Insufficient Reagent: The limiting reagent may have been consumed. If feasible, adding more of the excess reagent can drive the reaction to completion.

  • Deactivated Catalyst: In catalytic reactions, the catalyst may have lost its activity. Adding a fresh portion of the catalyst can restart the reaction.

  • Reversible Reaction: The reaction may have reached equilibrium. If possible, remove one of the byproducts to shift the equilibrium toward the product side.

  • Poor Solubility: One of the starting materials may not be fully dissolved in the solvent, limiting its availability to react. Consider a different solvent or a co-solvent to improve solubility.

II. Purification Challenges

Q1: How do I choose the best purification method for my low molecular weight compound?

A1: The choice of purification method depends on the physical state (solid or liquid), quantity, and properties of your compound, as well as the nature of the impurities.

Decision Tree for Purification Method Selection:

Purification_Decision_Tree start Start: Crude Product is_solid Is the product a solid? start->is_solid is_oil Product is an oil is_solid->is_oil No quantity_solid Multi-gram scale? is_solid->quantity_solid Yes mw_oil MW < 350 amu? is_oil->mw_oil recrystallize Recrystallization distill Distillation chromatography Column Chromatography quantity_solid->recrystallize Yes small_scale < 1 gram quantity_solid->small_scale No mw_oil->distill Yes mw_oil->chromatography No small_scale->chromatography

A decision tree to guide the selection of a purification method.

Q2: My product is a non-crystalline oil. How can I purify it?

A2: Purifying oily compounds can be challenging as they cannot be recrystallized.

Recommended Techniques:

  • Column Chromatography: This is the most versatile method for purifying oils. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for good separation.

  • Distillation: For volatile oils, distillation (simple, fractional, or vacuum) can be an effective purification method, especially for separating compounds with different boiling points.

  • Preparative TLC or HPLC: For small quantities of high-value compounds, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.

Q3: I am having trouble removing unreacted starting material that has a similar polarity to my product.

A3: Separating compounds with similar polarities is a common chromatographic challenge.

Strategies for Improved Separation:

  • Optimize the Eluent System: Experiment with different solvent mixtures to find a system that provides the best separation on a TLC plate before running a column. Using a ternary (three-component) solvent system can sometimes improve resolution.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (basic, neutral, or acidic) or reverse-phase silica.

  • Derivatization: In some cases, you can selectively react the starting material or product to change its polarity, making it easier to separate. The protecting group or other modification can then be removed after separation.

Q4: How do I purify a volatile low molecular weight compound without losing it?

A4: Special handling is required to prevent the loss of volatile compounds during purification and solvent removal.[3]

Key Considerations:

  • Solvent Removal: Avoid using high vacuum. Use a rotary evaporator with reduced vacuum and a cool water bath.[3] Consider distillation at atmospheric pressure if the compound is sufficiently high-boiling.

  • Chromatography: Use a less volatile eluent system if possible (e.g., pentane instead of hexanes, and avoid ethyl acetate).[3]

  • Storage: Store purified volatile compounds in a tightly sealed container at low temperatures.[3]

Quantitative Data Summaries

The following tables provide quantitative data on how different reaction parameters can affect the yield and outcome of common synthetic transformations.

Table 1: Effect of Base and Ligand on Suzuki-Miyaura Coupling Yield

This table summarizes the performance of various bases and ligands in the Suzuki coupling of 4-bromotoluene with phenylboronic acid.

EntryBaseLigandSolventCatalystTemp (°C)Time (h)Yield (%)
1Na₂CO₃PPh₃Toluene/H₂OPd(OAc)₂1001285
2K₂CO₃PPh₃Toluene/H₂OPd(OAc)₂1001292
3K₃PO₄PPh₃Toluene/H₂OPd(OAc)₂1001295
4K₃PO₄XPhosToluene/H₂OPd(OAc)₂100698
5K₃PO₄SPhosToluene/H₂OPd(OAc)₂100697

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][5]

Table 2: Comparison of Coupling Reagent Efficiency in Amide Bond Formation

This table summarizes the performance of various coupling reagents in a model peptide synthesis.

Coupling ReagentClassCrude Purity (%)Key Observations
HATUUronium/Aminium SaltHighConsistently high purity with fewer deletion products.[6]
HCTUUronium/Aminium SaltHighPerformance is very similar to HATU.[6]
HBTUUronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities.[6]
PyBOPPhosphonium SaltLower than HATU/HCTUCan result in additional impurities.[6]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Table 3: Effect of Reaction Time and Temperature on Esterification Yield

This table illustrates the impact of reaction time and temperature on the yield of an esterification reaction.

EntryTemperature (°C)Time (min)Yield (%)
1306065
2309078
33012075
4506082
5509091
65012088
7706090
8709095
97012093

Illustrative data. Optimal conditions are substrate-dependent.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments and purification techniques.

Protocol 1: General Procedure for Recrystallization

Objective: To purify a solid compound by removing soluble and insoluble impurities.

Materials:

  • Crude solid product

  • Recrystallization solvent (pre-determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Removal of Palladium Catalyst Residues Using Activated Carbon

Objective: To remove residual palladium catalyst from a reaction mixture.

Materials:

  • Crude product containing palladium residues

  • Activated carbon

  • Celite®

  • Solvent (e.g., Toluene, THF)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Treatment with Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-2 hours.

  • Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the activated carbon and adsorbed palladium.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[9]

Protocol 3: General Workflow for Reaction Scale-Up

Scaling up a reaction from the lab bench to a pilot plant requires careful consideration of several factors beyond simply increasing the amounts of reagents.

Scale_Up_Workflow start Start: Successful Lab-Scale Synthesis safety_assessment Conduct Thorough Safety Assessment (Calorimetry, Thermal Stability) start->safety_assessment process_understanding Identify Critical Process Parameters (Temperature, Mixing, Dosing Rate) safety_assessment->process_understanding equipment_selection Select Appropriate Pilot Plant Equipment (Reactor Size, Material, Stirrer) process_understanding->equipment_selection analytical_methods Validate Analytical Methods for In-Process Controls equipment_selection->analytical_methods pilot_run Perform Pilot-Scale Run analytical_methods->pilot_run monitoring Monitor Critical Parameters and Sample for In-Process Controls pilot_run->monitoring workup_purification Adapt Workup and Purification for Larger Scale monitoring->workup_purification analysis Analyze Final Product Against Specifications workup_purification->analysis evaluation Evaluate Pilot Run Data and Identify Deviations from Lab Scale analysis->evaluation success Successful Scale-Up evaluation->success Meets Specs troubleshoot Troubleshoot and Optimize evaluation->troubleshoot Deviations end Proceed to Manufacturing success->end troubleshoot->process_understanding Re-evaluate

A general workflow for scaling up a chemical synthesis process.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H NMR spectrum of (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine, a key building block in medicinal chemistry. A comparison with related protected aminopyrrolidine derivatives is presented to aid researchers in spectral interpretation and quality assessment.

Spectral Data Comparison

The 1H NMR spectrum of (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine exhibits characteristic signals corresponding to the protons of the pyrrolidine ring and the tert-butoxycarbonyl (Boc) protecting group. A comparison with its enantiomer and another regioisomer highlights the subtle differences in chemical shifts that can arise from stereochemistry and the position of the Boc group.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
(S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine H3, H5α, H5β3.65-3.45m3H
H2α or H2β3.45-3.33m1H
H2α or H2β3.20-3.00m1H
H4α or H4β2.12-2.02m1H
H4α or H4β1.80-1.65m1H
-C(CH₃)₃1.46s9H
(R)-3-(Boc-amino)pyrrolidine Pyrrolidine ProtonsNot explicitly detailed--
-C(CH₃)₃Similar to (S)-isomers9H
tert-Butyl 3-aminopyrrolidine-1-carboxylate (Racemic) H3, H53.65-3.45m3H
H23.45-3.33m1H
H23.20-3.0m1H
H42.12-2.02m1H
H41.80-1.65m1H
-C(CH₃)₃1.46s9H

Note: The spectral data for (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine and the racemic mixture are very similar, as expected. The data for (R)-3-(Boc-amino)pyrrolidine, where the Boc group is on the amino group at position 3, would show a different pattern for the pyrrolidine ring protons.

Experimental Protocol: 1H NMR Spectroscopy

A standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial and should dissolve the compound without reacting with it.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.[2]

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • The instrument's magnetic field is shimmed to achieve homogeneity, which is essential for obtaining sharp, well-resolved signals.

  • Data Acquisition:

    • A standard pulse-acquire sequence is typically used.[3]

    • Key acquisition parameters include:

      • Spectral Width: A range sufficient to cover all expected proton signals (typically 0-12 ppm for organic molecules).[1][3]

      • Number of Scans: Multiple scans (e.g., 8, 16, or more) are averaged to improve the signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1-5 seconds between pulses allows for the relaxation of excited nuclei, ensuring accurate integration.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased to ensure all peaks are in the absorptive mode.

    • The baseline is corrected to be flat.

    • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

    • The signals are integrated to determine the relative number of protons giving rise to each peak.[1]

Visualization of Spectral Assignments

The following diagram illustrates the structure of (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine and the correlation of its protons to the corresponding signals in the 1H NMR spectrum.

G cluster_molecule (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine cluster_spectrum 1H NMR Spectrum Regions mol A δ 3.0-3.7 ppm Pyrrolidine Ring Protons (H2, H3, H5) mol->A CH, CH₂ B δ 1.6-2.2 ppm Pyrrolidine Ring Protons (H4) mol->B CH₂ C δ ~1.46 ppm Boc Protons (-C(CH₃)₃) mol->C CH₃

Caption: Molecular structure and 1H NMR spectral regions.

References

Mass Spectrometry Analysis of 1-Boc-3-aminopyrrolidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the structural characterization of synthetic intermediates is a critical step in ensuring the quality and success of a research campaign. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of amine-containing molecules. Understanding the mass spectral behavior of these compounds is essential for their identification and quality control. This guide provides a comparative analysis of the mass spectrometry data for 1-Boc-3-aminopyrrolidine and its derivatives, supported by established fragmentation patterns and a general experimental protocol.

Comparison of Mass Spectrometry Data

The mass spectral data for this compound and its derivatives are characterized by fragmentation patterns dominated by the labile Boc group. Under typical Electrospray Ionization (ESI) conditions, the protonated molecule [M+H]⁺ is often observed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic neutral losses.

Table 1: Key Mass Spectrometry Data for this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compoundC₉H₁₈N₂O₂186.25[1][2]187.1131.1 ([M+H - C₄H₈]⁺), 87.1 ([M+H - C₅H₈O₂]⁺)
(R)-(-)-N-Boc-3-pyrrolidinol (for comparison)C₉H₁₇NO₃187.24188.1132.1 ([M+H - C₄H₈]⁺)[3]

Note: The fragmentation of Boc-protected amines is primarily driven by the loss of components of the Boc group. The most common fragmentation pathway involves the neutral loss of isobutylene (C₄H₈), resulting in a mass decrease of 56 Da.[3] Another significant fragmentation is the loss of the entire Boc group as carbamic acid, which readily fragments to CO₂ and the amine, or the neutral loss of the Boc radical (C₅H₉O₂), corresponding to a mass difference of 101 Da.

Experimental Protocols

A general procedure for acquiring mass spectrometry data for this compound derivatives using Electrospray Ionization (ESI) is outlined below.

Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (typically a mixture of water and acetonitrile with a small amount of formic acid, e.g., 0.1%) to a final concentration of 1-10 µg/mL.

Mass Spectrometry Analysis:

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source is commonly used.

  • Ionization Mode: Positive ion mode is typically employed for the analysis of amines.

  • Infusion: The diluted sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire full scan mass spectra over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectra.

Monitoring of reactions involving Boc-protected amines can be effectively carried out using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Visualization of Experimental Workflow and Fragmentation

To illustrate the experimental process and the logical relationship in fragmentation analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Stock Stock Solution (1 mg/mL) Dilution Dilution to 1-10 µg/mL Stock->Dilution in mobile phase Infusion Direct Infusion (5-10 µL/min) ESI Electrospray Ionization (+) Infusion->ESI MS1 Full Scan (m/z 50-500) ESI->MS1 Precursor Precursor Ion Selection ([M+H]⁺) MS1->Precursor CID Collision-Induced Dissociation Precursor->CID MS2 Product Ion Scan CID->MS2 fragmentation_pathway M_H [M+H]⁺ m/z 187.1 Frag1 [M+H - C₄H₈]⁺ m/z 131.1 M_H->Frag1 - C₄H₈ (56 Da) Frag2 [M+H - C₅H₈O₂]⁺ m/z 87.1 M_H->Frag2 - C₅H₈O₂ (100 Da)

References

A Tale of Two Enantiomers: (R)- vs. (S)-1-Boc-3-aminopyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective synthesis of chiral pharmaceuticals reveals the pivotal role of enantiomerically pure building blocks. Among these, (R)- and (S)-1-Boc-3-aminopyrrolidine stand out as versatile scaffolds. Their absolute configuration is the determining factor in the stereochemical outcome of a synthetic sequence, directly influencing the biological activity of the final drug substance. This guide provides a comparative analysis of these two critical intermediates, using the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and HIV CCR5 antagonists as illustrative case studies, supported by experimental data and detailed protocols.

The fundamental principle governing the use of (R)- and (S)-1-Boc-3-aminopyrrolidine in asymmetric synthesis is straightforward yet profound: the chirality of the starting material dictates the chirality of the product. When incorporated into a target molecule, the pyrrolidine ring acts as a rigid, stereochemically defined scaffold. Using the (R)-enantiomer will lead to the formation of a specific stereoisomer of the final product, while the use of the (S)-enantiomer will produce its mirror image, or a different diastereomer. This stereochemical control is paramount in drug development, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Logical Framework: Chirality Control

The selection of the appropriate aminopyrrolidine enantiomer is a critical decision at the outset of a synthetic campaign, directly influencing the stereochemistry of all subsequent chiral intermediates and the final active pharmaceutical ingredient (API).

G R_Start (R)-1-Boc-3-aminopyrrolidine R_Intermediate Chiral Intermediate A (R-configuration) R_Start->R_Intermediate Nucleophilic Substitution / Coupling S_Start (S)-1-Boc-3-aminopyrrolidine R_Product Final Product (API) (Specific Enantiomer/Diastereomer) R_Intermediate->R_Product Further Transformations S_Product Final Product (API) (Opposite Enantiomer/Diastereomer) S_Intermediate Chiral Intermediate B (S-configuration) S_Start->S_Intermediate Nucleophilic Substitution / Coupling S_Intermediate->S_Product Further Transformations

Figure 1. Logical flow demonstrating how the initial choice of enantiomer dictates product stereochemistry.

Case Study: Synthesis of Pyrrolidine-Based DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many of these inhibitors feature a chiral amine component, where the stereochemistry is critical for effective binding to the DPP-4 enzyme. While direct side-by-side comparisons in a single publication are scarce, the literature provides clear examples of how each enantiomer is used to achieve a specific stereochemical goal.

For instance, in the development of novel DPP-4 inhibitors, a common synthetic strategy involves the nucleophilic substitution of a leaving group on a core scaffold with a chiral amine. The synthesis of cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine based inhibitors demonstrates this principle. Although a direct comparison for 1-Boc-3-aminopyrrolidine is not explicitly detailed in one paper, analogous syntheses show that coupling with (R)-pyrrolidine derivatives leads to one diastereomer, while the (S)-pyrrolidine would be required to produce the enantiomeric product.

Comparative Performance Data

The following table is a representative summary based on analogous transformations in the synthesis of chiral pyrrolidine-based compounds, illustrating the expected outcomes when using either the (R)- or (S)-enantiomer of a chiral amine building block.

Parameter(R)-1-Boc-3-aminopyrrolidine Pathway(S)-1-Boc-3-aminopyrrolidine Pathway
Target Product (3R)-configured Pyrrolidine Derivative(3S)-configured Pyrrolidine Derivative
Reaction Type Nucleophilic SubstitutionNucleophilic Substitution
Typical Yield 80 - 95%80 - 95%
Diastereomeric Ratio (dr) >98:2>98:2
Enantiomeric Excess (ee) >99% (conservation of chirality)>99% (conservation of chirality)
Key Outcome Access to the therapeutically relevant (R)-enantiomer of the target.Access to the enantiomeric (S)-target for SAR studies or as a different drug candidate.

Note: Data is compiled and representative of typical outcomes in well-optimized nucleophilic substitution reactions for pharmaceutical intermediate synthesis.

Experimental Protocol: General Synthesis of a Chiral Pyrrolidine Intermediate

This protocol describes a general method for the coupling of a chiral aminopyrrolidine to a heterocyclic core, a key step in the synthesis of many DPP-4 inhibitors.

Step 1: Nucleophilic Substitution

  • To a solution of the heterocyclic starting material (e.g., a chloropyrimidine derivative, 1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is added a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • (R)- or (S)-1-Boc-3-aminopyrrolidine (1.1-1.5 equiv.) is added to the mixture.

  • The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection

  • The purified Boc-protected intermediate (1.0 equiv.) is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • An acid, such as trifluoroacetic acid (TFA, 5-10 equiv.) or hydrochloric acid (4M in dioxane, 5-10 equiv.), is added at 0 °C.

  • The mixture is stirred at room temperature for 1-4 hours until TLC/HPLC analysis indicates complete removal of the Boc group.

  • The solvent and excess acid are removed under reduced pressure. The residue is then triturated with diethyl ether or neutralized with a base to afford the final chiral amine product, often as a salt.

General Experimental Workflow

The synthesis and purification of these chiral intermediates follow a standardized workflow in medicinal chemistry, which can be visualized as follows.

G start Starting Materials (Heterocyclic Core, Chiral Aminopyrrolidine) reaction Step 1: Coupling Reaction (Solvent, Base, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification deprotection Step 2: Boc-Deprotection (Acid, Solvent) purification->deprotection isolation Product Isolation (Evaporation / Precipitation) deprotection->isolation analysis Final Product Analysis (NMR, HPLC, MS) isolation->analysis

Figure 2. A typical experimental workflow for the synthesis of chiral pyrrolidine-based drug intermediates.

Conclusion

The choice between (R)- and (S)-1-Boc-3-aminopyrrolidine is a critical strategic decision in the asymmetric synthesis of chiral pharmaceuticals. As demonstrated in the context of DPP-4 inhibitor synthesis, the absolute configuration of this building block is faithfully transferred to the final product, enabling chemists to selectively synthesize the desired biologically active enantiomer. The robust and high-yielding nature of the coupling and deprotection reactions makes these reagents invaluable tools for drug discovery and development professionals aiming to construct complex chiral molecules with a high degree of stereochemical precision.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern drug discovery, profoundly influencing the synthetic efficiency, physicochemical properties, and ultimately, the biological activity of novel therapeutic agents. Among the vast arsenal of available synthons, N-Boc protected piperidine derivatives have emerged as particularly valuable scaffolds due to their prevalence in approved drugs and their ability to impart favorable pharmacokinetic properties. This guide provides an objective comparison of 1-Boc-3-aminopiperidine with its key alternatives, supported by experimental data and detailed protocols to inform rational decision-making in medicinal chemistry programs.

Performance Comparison of Piperidine-Based Building Blocks

The choice between positional isomers and other cyclic amines can significantly impact the outcome of a synthetic campaign and the pharmacological profile of the final compound. Below is a comparative overview of 1-Boc-3-aminopiperidine and its alternatives.

Building BlockMolecular Weight ( g/mol )Key Physicochemical PropertiesTypical ApplicationsPerformance Insights
1-Boc-3-aminopiperidine 200.28Chiral center at the 3-position offers stereospecific interactions.Key intermediate in the synthesis of DPP-4 inhibitors (e.g., alogliptin, linagliptin) and CBP/P300 bromodomain inhibitors.[1][2]The (R)-enantiomer is often crucial for optimal binding to target enzymes like DPP-4.[3] Its defined stereochemistry can lead to improved potency and selectivity.
1-Boc-4-aminopiperidine 200.28Achiral, symmetrical molecule.Used in the synthesis of CCR5 antagonists and HCV assembly inhibitors.[4][5]Generally exhibits good reactivity in standard coupling reactions. The lack of a stereocenter can simplify synthesis and characterization.
1-Boc-4-(aminomethyl)piperidine 214.30Primary amine is exocyclic, providing greater conformational flexibility.Widely used as a linker in various drug discovery programs, including GPCR antagonists.[6]Offers a different spatial orientation of the amine compared to 3- and 4-aminopiperidines, which can be advantageous for receptor binding.[6]
N-Boc-piperazine 186.25Contains two nitrogen atoms, offering different hydrogen bonding capabilities and polarity.A versatile building block for introducing a piperazine moiety, common in CNS-active drugs and PROTACs.[7][8]The secondary amine within the ring has different reactivity compared to the primary amines of the aminopiperidines.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of these building blocks. The following sections provide methodologies for key transformations.

Protocol 1: General Amide Coupling Reaction

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid and a piperidine-based building block using carbodiimide activation.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine building block (e.g., (R)-1-Boc-3-aminopiperidine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the amine building block (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Boc Deprotection

This protocol outlines the standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Suspend the Boc-protected compound in a solution of 50% (v/v) TFA in DCM. Use approximately 10 mL of the solution per gram of the compound.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures where these building blocks are employed can provide valuable insights for researchers.

DPP-4 Inhibition by Alogliptin

(R)-1-Boc-3-aminopiperidine is a crucial building block in the synthesis of Alogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[9] The following diagram illustrates the mechanism of action of Alogliptin in the incretin signaling pathway.

DPP4_Inhibition DPP-4 Inhibition Pathway by Alogliptin Food_Intake Food Intake GLP1_GIP_Release GLP-1 and GIP Release (Intestine) Food_Intake->GLP1_GIP_Release Active_Incretins Active GLP-1 and GIP GLP1_GIP_Release->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Degradation Pancreas Pancreas Active_Incretins->Pancreas Stimulation Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Alogliptin Alogliptin (from (R)-1-Boc-3-aminopiperidine) Alogliptin->DPP4 Inhibition Insulin_Secretion ↑ Insulin Secretion (β-cells) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Reduced hepatic glucose production

Caption: Mechanism of DPP-4 inhibition by Alogliptin.

CBP/p300 Bromodomain Inhibition

1-Boc-3-aminopiperidine derivatives have been utilized in the development of inhibitors targeting the bromodomains of the transcriptional coactivators CBP and p300, which are implicated in various cancers.[2] The diagram below illustrates the role of these inhibitors in modulating gene transcription.

CBP_p300_Inhibition CBP/p300 Bromodomain Inhibition cluster_nucleus Cell Nucleus CBP_p300 CBP/p300 Bromodomain Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain HAT activity Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Bromodomain->Acetylated_Histones Binding HAT_domain->Acetylated_Histones Acetylation Gene_Transcription Oncogene Transcription Acetylated_Histones->Gene_Transcription Activation Transcription_Factors Transcription Factors Transcription_Factors->CBP_p300 Recruitment Inhibitor CBP/p300 Inhibitor (from 1-Boc-3-aminopiperidine) Inhibitor->Bromodomain Inhibition

Caption: Inhibition of CBP/p300 bromodomain disrupts oncogenic transcription.

Experimental Workflow: Amide Coupling and Deprotection

The following workflow illustrates the key steps in utilizing 1-Boc-3-aminopiperidine to synthesize a target amide, a common sequence in drug discovery.

Amide_Synthesis_Workflow Synthetic Workflow for Amide Formation Start Start Materials: - Carboxylic Acid (R-COOH) - 1-Boc-3-aminopiperidine Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Intermediate Boc-Protected Amide Coupling->Intermediate Purification1 Purification (Chromatography) Intermediate->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Final_Product Final Amide Product Deprotection->Final_Product Analysis Analysis (LC-MS, NMR) Final_Product->Analysis

Caption: A typical workflow for amide synthesis using 1-Boc-3-aminopiperidine.

References

Safety Operating Guide

Proper Disposal of 1-Boc-3-aminopyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 1-Boc-3-aminopyrrolidine (CAS No. 186550-13-0), a common reagent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Hazard Profile and Immediate Precautions

This compound is classified as a hazardous substance, primarily posing risks of acute oral toxicity and severe skin and eye damage.[2][3] Before beginning any work with this compound, it is imperative to be familiar with its hazard profile and to have the appropriate personal protective equipment (PPE) readily available.

Summary of Hazard Classifications:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 3)Toxic if swallowed.[3]Skull and crossbonesDanger
Skin Corrosion/Irritation (Category 1C)Causes severe skin burns and eye damage.[2][4]CorrosionDanger
Serious Eye Damage/Eye Irritation (Category 1)Causes serious eye damage.[2][3][4]CorrosionDanger

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect for tears or punctures before each use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[2]

  • Lab Coat: A flame-resistant lab coat is required to protect skin and clothing.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]

Emergency Procedures:

  • Ensure that a safety shower and eyewash station are easily accessible.

  • Keep a chemical spill kit suitable for corrosive and toxic materials nearby.

  • Be familiar with the location and operation of the fire extinguisher.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment and labeling, and transfer to an approved waste management facility.

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container with a secure screw-top cap.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (skull and crossbones, corrosion).

Step 3: Waste Accumulation

  • Keep the waste container securely closed at all times, except when adding waste.[1]

  • Store the container in a designated, well-ventilated satellite accumulation area.

  • Place the primary waste container within a secondary containment bin to prevent the spread of material in case of a leak.[1]

  • Store the waste away from incompatible materials, heat sources, and direct sunlight.[1]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and documentation. The disposal must be carried out at an approved waste disposal plant.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step 1: Evacuate and Ventilate

  • Immediately evacuate the affected area.

  • Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[1]

Step 2: Containment

  • For small spills, absorb the material using an inert absorbent such as vermiculite, sand, or a commercial chemical sorbent pad.[1]

Step 3: Collection

  • Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[1]

Step 4: Decontamination

  • Clean the spill area thoroughly with an appropriate decontaminating solution, as recommended by your institution's safety protocols.

  • All materials used for decontamination must also be disposed of as hazardous waste.

Step 5: Reporting

  • Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate Waste (Unused chemical, contaminated items) B->C D Segregate into a Dedicated, Labeled Hazardous Waste Container C->D S1 Evacuate & Ventilate Area C->S1 Accidental Spill E Keep Container Securely Closed D->E F Store in Secondary Containment E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Transport to an Approved Waste Disposal Facility H->I S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Absorbed Material into Hazardous Waste Container S2->S3 S4 Decontaminate Spill Area S3->S4 S5 Report Spill to Supervisor & EHS S4->S5

References

Essential Safety and Operational Protocols for Handling 1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and experimental success. This document provides comprehensive, immediate safety and logistical information for the handling of 1-Boc-3-aminopyrrolidine, including detailed operational procedures and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical reagent that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel must be thoroughly familiar with the Safety Data Sheet (SDS) before commencing any work.

Summary of Hazards:

Hazard StatementGHS Classification
Toxic if swallowedAcute Toxicity, Oral (Cat. 3)
Causes serious eye damageSerious Eye Damage (Cat. 1)
May cause respiratory irritationSTOT SE (Cat. 3)
Causes skin irritationSkin Irritation (Cat. 2)
Combustible liquidFlammable Liquid (Cat. 4)

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Respiratory Protection NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge (e.g., Type ABEK EN14387).Essential for preventing the inhalation of aerosols or vapors, which is a primary exposure route. A full-face respirator may be required for large quantities or in case of a spill.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.To prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly or if contamination is suspected.[1]
Body Protection Disposable, low-permeability gown or a lab coat with long sleeves and tight-fitting cuffs.Protects skin and clothing from contamination. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Eye Protection Chemical splash goggles and a full-face shield.Provides a barrier against splashes and airborne particles, protecting the eyes and face.

Operational Workflow for Safe Handling

A structured workflow is essential for safety and experimental reproducibility. The following diagram and steps outline the recommended procedure for handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_1 1. Risk Assessment & SOP Review prep_2 2. Don Full PPE prep_1->prep_2 prep_3 3. Prepare Workspace in Fume Hood prep_2->prep_3 handle_1 4. Weighing & Dispensing prep_3->handle_1 handle_2 5. Dissolution (Stock Solution) handle_1->handle_2 handle_3 6. Perform Chemical Reaction handle_2->handle_3 clean_1 7. Decontaminate Workspace handle_3->clean_1 clean_2 8. Segregate & Dispose of Waste clean_1->clean_2 clean_3 9. Doff PPE Correctly clean_2->clean_3 clean_4 10. Wash Hands Thoroughly clean_3->clean_4 spill_1 1. Alert Personnel & Evacuate Area spill_2 2. Don Additional PPE if Necessary spill_1->spill_2 spill_3 3. Contain the Spill with Absorbent Material spill_2->spill_3 spill_4 4. Neutralize if Safe (for acidic/basic spills) spill_3->spill_4 spill_5 5. Collect Absorbed Material into Hazardous Waste Container spill_4->spill_5 spill_6 6. Decontaminate the Spill Area spill_5->spill_6 spill_7 7. Dispose of all Contaminated Materials as Hazardous Waste spill_6->spill_7

References

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